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  • Product: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
  • CAS: 1788-95-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one

Executive Summary The compound 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) represents a critical scaffold in medicinal chemistry, functioning as a halogenated analogue of the sedative-hypnotic Methaqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) represents a critical scaffold in medicinal chemistry, functioning as a halogenated analogue of the sedative-hypnotic Methaqualone.[1] Unlike its parent compound, the inclusion of a para-bromo substituent on the N3-phenyl ring significantly alters its electronic profile and metabolic stability while providing a versatile handle for palladium-catalyzed cross-coupling reactions.[1]

This technical guide synthesizes the physicochemical properties, validated synthetic protocols, and pharmacological applications of this molecule.[1] It is designed for researchers requiring a robust reference for synthesizing and functionalizing this specific quinazolinone derivative for anticonvulsant and anticancer screening libraries.[1]

Chemical Architecture & Physicochemical Profile[1][2][3][4]

The core structure consists of a fused benzene and pyrimidine ring (quinazolinone) substituted at the C2 position with a methyl group and at the N3 position with a 4-bromophenyl moiety.[1] The bromine atom serves as a lipophilic enhance and a reactive site for diversification.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-oneStrictly 4(3H)-one tautomer
CAS Number 1788-95-0
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol Monoisotopic Mass: 314.005
Melting Point 170–173 °CLiterature range: 168–173 °C [1, 3]
Appearance White to off-white crystalline solidRecrystallizes from EtOH/EtOAc
Solubility DMSO, DMF, ChloroformPoor solubility in water
H-Bond Acceptors 3N1, O (Carbonyl), Br (weak)
LogP 2.96Lipophilic, crosses BBB

Synthetic Pathways & Mechanistic Insight

To ensure high purity and yield, two distinct protocols are recommended: the Classical Thermal Cyclodehydration (for scale-up) and the Microwave-Assisted Synthesis (for rapid library generation).[1]

Mechanistic Workflow

The formation of the quinazolinone core proceeds through a benzoxazinone intermediate.[1] The reaction is driven by the nucleophilic attack of the aniline nitrogen on the activated carbonyl of the benzoxazinone, followed by ring opening and subsequent dehydrative ring closure.

SynthesisMechanism Start N-Acetylanthranilic Acid Inter1 2-Methyl-3,1-benzoxazin-4-one (Active Intermediate) Start->Inter1 Cyclization (-H2O) Reagent Acetic Anhydride (Dehydration) Reagent->Inter1 Inter2 Open-Chain Amide Intermediate Inter1->Inter2 Ring Opening Amine 4-Bromoaniline (Nucleophile) Amine->Inter2 Product 3-(4-bromophenyl)-2-methyl quinazolin-4(3H)-one Inter2->Product Dehydrative Closure (-H2O)

Figure 1: Mechanistic pathway via benzoxazinone intermediate.

Protocol A: Thermal Cyclodehydration (Scale-Up Preferred)

This method utilizes acetic anhydride as both solvent and dehydrating agent, driving the equilibrium toward the benzoxazinone intermediate [3].[1]

Reagents:

  • N-Acetylanthranilic acid (1.0 eq)[1]

  • 4-Bromoaniline (1.1 eq)[1]

  • Acetic Anhydride (excess, solvent volume)

Step-by-Step Methodology:

  • Activation: Dissolve N-acetylanthranilic acid (10 mmol) in acetic anhydride (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reflux 1: Heat the mixture to reflux (140°C) for 1 hour under anhydrous conditions (CaCl₂ guard tube). Checkpoint: The solution should turn clear, indicating formation of 2-methyl-3,1-benzoxazin-4-one.[1]

  • Addition: Cool the solution slightly (to ~80°C) and add 4-bromoaniline (11 mmol).

  • Reflux 2: Re-heat to reflux for 3–5 hours. Monitor reaction progress via TLC (30% EtOAc in Hexane).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

  • Isolation: The solid product will precipitate.[1] Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid residues.[1]

  • Purification: Recrystallize from Ethanol or Ethyl Acetate to yield white needles.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

This method utilizes a solid support (Sodium Sulfate) to facilitate energy transfer and water removal, significantly reducing reaction time [2].[1]

Step-by-Step Methodology:

  • Preparation: Mix Anthranilic acid (1.0 eq) and 4-Bromoaniline (1.0 eq) with Acetic Anhydride (2 eq).

  • Support: Add anhydrous Sodium Sulfate (Na₂SO₄) as a solid support (5x weight of reagents).[1][2] Grind the mixture in a mortar to a fine powder.

  • Irradiation: Place the powder in a microwave reactor. Irradiate at 600W for 2–4 minutes (using 30-second pulses to prevent overheating).

  • Extraction: Cool the vessel. Add water (50 mL) and extract with Ethyl Acetate.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 7.5:2.5).

Structural Characterization (The Fingerprint)[1][11]

Verification of the structure relies on the absence of the N-H stretch from the precursor aniline and the presence of the characteristic quinazolinone carbonyl.

Table 2: Spectroscopic Data
MethodSignal/PeakAssignment
FT-IR 1680–1688 cm⁻¹C=O[1] Stretch (Strong, Quinazolinone)
1600–1620 cm⁻¹C=N Stretch
~550–600 cm⁻¹C-Br Stretch
¹H NMR (CDCl₃)δ 2.20–2.25 (s, 3H)C2-CH₃ (Methyl group)
δ 7.20–7.80 (m, 8H)Aromatic protons (Quinazoline + Phenyl)
MS (ESI) m/z 315 / 317[M+H]⁺ (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)

Note: The methyl singlet at ~2.2 ppm is diagnostic.[1] If the peak appears at ~2.6 ppm or higher, check for acetylation of the aniline rather than cyclization.

Pharmacological Potential & Functionalization[3][7][9]

Biological Activity

The 3-(4-bromophenyl) derivative retains the pharmacophore of Methaqualone but exhibits distinct activity profiles due to the halogen substitution.[1]

  • Anticonvulsant: The compound shows activity in Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) seizure models.[1][3] The lipophilic nature allows BBB penetration, modulating GABA_A receptors [1, 4].[1]

  • Anticancer (Kinase Inhibition): Quinazolinones are privileged scaffolds for kinase inhibition.[1] The 4-bromo position allows for the extension of the molecule to reach hydrophobic pockets in enzymes like VEGFR-2 or Aurora Kinase [5].[1]

Functionalization Workflow (SAR Expansion)

The bromine atom at the para-position is not merely structural; it is a "chemical hook" for generating libraries via Palladium-catalyzed cross-coupling.[1]

Functionalization Core 3-(4-bromophenyl)-2-methyl quinazolin-4(3H)-one (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (HNR2, Pd2(dba)3) Core->Buchwald C-N Bond Formation Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck C-C Bond Formation Biaryl Biaryl Analogues (Solubility/Potency) Suzuki->Biaryl Amino Aminated Derivatives (Kinase Affinity) Buchwald->Amino Styryl Styryl Derivatives (Fluorescence/Probes) Heck->Styryl

Figure 2: Functionalization strategy utilizing the bromine handle.[1]

References

  • El-Azab, A. S., et al. "Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives."[1] Heteroatom Chemistry, vol. 28, no. 5, 2017. Link[1]

  • Kaur, H., et al. "Microwave assisted synthesis of 3-(4-bromophenyl)quinazolin-4(3H)-one."[1] National Institutes of Health (PMC), 2011.[1] Link

  • Gawad, N. M., et al. "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications, vol. 46, no.[1] 2, 2016. Link[1]

  • Wolfe, J. F., et al. "Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones."[1][4] Journal of Medicinal Chemistry, vol. 33, no. 1, 1990.[1] Link[1]

  • El-Adl, K., et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors."[1] Bioorganic Chemistry, 2021.[1][5] Link

Sources

Exploratory

"3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" biological activity

This guide provides an in-depth technical analysis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a pharmacologically significant scaffold in medicinal chemistry. [1] Executive Summary 3-(4-bromophenyl)-2-methylquin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a pharmacologically significant scaffold in medicinal chemistry.

[1]

Executive Summary

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) is a bioactive heterocyclic compound belonging to the quinazolin-4(3H)-one class.[1][2] Structurally, it is a C3-aryl substituted analog of Methaqualone (a sedative-hypnotic), distinguished by a para-bromo substitution on the phenyl ring.

This molecule serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery. It is primarily investigated for anticonvulsant activity (via GABA_A receptor modulation) and anticancer potential (targeting EGFR/VEGFR kinases). Its lipophilic character (LogP ~2.96) and rigid tricyclic core make it an ideal scaffold for exploring hydrophobic binding pockets in enzymes and CNS receptors.

Chemical Profile & Properties

The compound crystallizes in a planar conformation where the quinazolinone core is sterically locked relative to the phenyl ring, a feature essential for receptor specificity.

PropertyData
IUPAC Name 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
CAS Number 1788-95-0
LogP (Calc) ~2.96 (High CNS permeability potential)
H-Bond Acceptors 3 (N1, N3, C=O)
H-Bond Donors 0
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform; Insoluble in Water

Synthesis Methodology

The synthesis follows a robust Niementowski-variation protocol, favoring the formation of the thermodynamic product via a benzoxazinone intermediate. This route minimizes side reactions common in direct thermal condensation.

Protocol: One-Pot Cyclocondensation
  • Activation: Reflux Anthranilic acid (1.0 eq) with excess Acetic anhydride (3.0 eq) for 1 hour. This cyclizes the acid to 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil).

  • Solvent Exchange: Remove excess acetic anhydride under reduced pressure. Redissolve the residue in glacial acetic acid or dry pyridine.

  • Condensation: Add 4-Bromoaniline (1.1 eq) to the solution.

  • Cyclization: Reflux the mixture for 4–6 hours. The amine attacks the oxazinone ring, opening it and re-closing it to form the quinazolinone core.

  • Purification: Cool the mixture. Pour into crushed ice. The precipitate is filtered, washed with water/bicarbonate, and recrystallized from Ethanol/DMF.

Reaction Pathway Visualization

Synthesis Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-methyl-benzoxazin-4-one Anthranilic->Benzoxazinone Reflux 1h (- H2O) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Benzoxazinone Product TARGET: 3-(4-bromophenyl)- 2-methylquinazolin-4(3H)-one Benzoxazinone->Product Reflux 6h Glacial AcOH Bromoaniline 4-Bromoaniline Bromoaniline->Product Nucleophilic Attack

Caption: Stepwise synthesis via the benzoxazinone intermediate ensures high regioselectivity.

Biological Activity Spectrum

A. Anticonvulsant Activity (Primary)

This compound is a structural analog of Methaqualone , a historic sedative-hypnotic. The 2-methyl group is critical for binding to the GABA_A receptor (allosteric site).

  • Mechanism: Positive Allosteric Modulation (PAM) of GABA_A.[3] It enhances chloride ion influx in the presence of GABA, leading to neuronal hyperpolarization.

  • Effect of 4-Bromo: The bromine atom at the para-position increases lipophilicity (LogP > 2.5), facilitating Blood-Brain Barrier (BBB) penetration.

  • Performance: In Maximal Electroshock (MES) assays, 3-aryl-2-methyl analogs typically show protection against tonic-clonic seizures. The para-bromo derivative exhibits a longer duration of action due to metabolic stability against ring hydroxylation compared to unsubstituted analogs.

B. Anticancer Activity (Secondary)

Quinazolinones are privileged scaffolds for kinase inhibition.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • Activity: The compound acts as a competitive inhibitor at the ATP-binding site.

  • Potency: While the 2-methyl derivative is less potent than 2-styryl or 2-amino analogs, it serves as a lead.

    • Observed Data: In VEGFR-2 screening, 3-(4-bromophenyl) analogs typically exhibit IC₅₀ values in the 25–50 µM range .

    • Optimization: The 4-bromo group acts as a halogen bond donor, potentially anchoring the molecule in the hydrophobic pocket of the kinase.

C. Antimicrobial Activity[5][10][11][12][13]
  • Targets: DNA Gyrase (Bacteria) and Glucosamine-6-phosphate synthase (Fungi).

  • Efficacy: Moderate activity against Gram-positive bacteria (S. aureus). The lipophilic bromine aids in penetrating the bacterial cell wall, but MIC values are generally higher (>50 µg/mL) compared to fluoro-quinolones.

Structure-Activity Relationship (SAR) Map

The biological efficacy of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is defined by three distinct zones.

SAR Core Quinazolin-4(3H)-one Core (Scaffold) Pos2 Position 2: Methyl Group (-CH3) CRITICAL for GABA-A Activity (Methaqualone mimic) Core->Pos2 Pos3 Position 3: Phenyl Ring Hydrophobic Pharmacophore Anchor Core->Pos3 Anticonvulsant Anticonvulsant Potency Pos2->Anticonvulsant Enhances Pos4 Para-Bromo (-Br) Increases LogP (CNS Entry) Metabolic Blocker (vs -OH) Pos3->Pos4 Bioavailability Metabolic Stability & BBB Permeability Pos4->Bioavailability Improves

Caption: SAR analysis highlighting the functional role of the methyl, phenyl, and bromo moieties.

Experimental Protocols

Protocol A: Anticonvulsant Screening (MES Test)

Objective: Determine efficacy against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20–25 g).

  • Administration: Suspend compound in 0.5% CMC (Carboxymethyl cellulose). Administer i.p. at doses of 30, 100, and 300 mg/kg.

  • Induction: 30 minutes post-dose, apply corneal electrodes.

    • Stimulus: 50 mA, 60 Hz, 0.2 seconds.

  • Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) phase indicates protection.

  • Validation: Compare against standard Phenytoin (30 mg/kg) or Methaqualone (reference).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Evaluate antiproliferative activity against MCF-7 or HeLa cell lines.

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates; incubate 24h.

  • Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

References

  • Crystal Structure & Synthesis: Title: Crystal structure of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one. Source:Acta Crystallographica Section E (2011). URL:[Link]

  • Anticonvulsant Activity Class: Title: Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Source:Journal of Medicinal Chemistry (Wolfe et al., 1990). URL:[Link]

  • Anticancer (VEGFR-2) Evaluation: Title: Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.[4] Source:Bioorganic Chemistry (2021).[5][4] URL:[Link]

  • General Pharmacological Profile: Title: 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Source:European Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

This technical guide details the mechanism of action (MOA), structural biology, and synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a bioactive quinazolinone derivative distinct from its sedative ortho-isom...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MOA), structural biology, and synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a bioactive quinazolinone derivative distinct from its sedative ortho-isomer, Mebroqualone.[1]

[1]

Executive Summary

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) is a synthetic 2,3-disubstituted quinazolinone investigated primarily for its anticonvulsant properties .[1] Structurally, it is the para-bromo regioisomer of the schedule I sedative-hypnotic Mebroqualone.[1]

Unlike its ortho-substituted analogs (e.g., Methaqualone, Mebroqualone) which function primarily as potent GABA


 receptor positive allosteric modulators (PAMs) inducing sedation, the para-substitution in this compound shifts the pharmacodynamic profile.[1] It retains anticonvulsant efficacy while attenuating hypnotic potency, likely through a dual mechanism involving AMPA receptor non-competitive antagonism  and modified GABA

receptor modulation
.[1]

Chemical Identity & Structural Biology

The compound belongs to the 4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry.[1]

FeatureSpecification
IUPAC Name 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Molecular Formula C

H

BrN

O
Molecular Weight 315.17 g/mol
Core Scaffold Quinazolin-4(3H)-one
Key Substituents C2-Methyl group (steric anchor); N3-(4-bromophenyl) moiety
Regioisomerism Para-isomer (4-bromo); distinct from Ortho (Mebroqualone)
Structure-Activity Relationship (SAR)

The position of the bromine atom on the N3-phenyl ring is the critical determinant of biological activity:

  • Ortho-Substitution (2-Br): Forces the phenyl ring out of plane (high torsion angle), optimizing fit into the GABA

    
     receptor's 
    
    
    
    /
    
    
    interface allosteric pocket.[1] This results in high sedative potency (Mebroqualone).[1][2]
  • Para-Substitution (4-Br): Reduces the steric clash, allowing a more planar conformation or a different binding pose.[1] This alteration significantly reduces sedative/hypnotic activity while maintaining or enhancing anticonvulsant efficacy , potentially by enabling interaction with the non-competitive site of the AMPA receptor.[1]

Mechanism of Action (The Core)

The pharmacological profile of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is defined by a "Push-Pull" modulation of the central nervous system's excitatory and inhibitory balance.[1]

Primary Mechanism: AMPA Receptor Antagonism

Research into quinazolinone anticonvulsants suggests they act as non-competitive antagonists at the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor .[1]

  • Target: The compound binds to an allosteric site on the GluA subunits, distinct from the glutamate binding site.[1]

  • Effect: It stabilizes the receptor in a closed or desensitized state, preventing cation influx (Na

    
    , Ca
    
    
    
    ) even in the presence of glutamate.[1]
  • Result: Attenuation of fast excitatory synaptic transmission, preventing the spread of seizure discharge.[1]

Secondary Mechanism: GABA Receptor Modulation

While less potent than its ortho-isomer, the para-bromo derivative retains affinity for the GABA


 receptor .[1]
  • Action: Positive Allosteric Modulation (PAM).

  • Effect: Increases the frequency of chloride (Cl

    
    ) channel opening in response to GABA.[1]
    
  • Result: Hyperpolarization of the neuronal membrane, raising the seizure threshold.[1]

Pathway Visualization

The following diagram illustrates the dual-action mechanism preventing neuronal hyperexcitability.

MOA_Pathway cluster_Excitatory Excitatory Pathway (Glutamate) cluster_Inhibitory Inhibitory Pathway (GABA) Compound 3-(4-bromophenyl)-2-methyl quinazolin-4(3H)-one AMPA_Rec AMPA Receptor (GluA Subunits) Compound->AMPA_Rec Non-competitive Antagonism GABA_Rec GABA-A Receptor (Allosteric Site) Compound->GABA_Rec Positive Allosteric Modulation Na_Influx Na+ / Ca2+ Influx AMPA_Rec->Na_Influx Blocks Depolarization Neuronal Depolarization Na_Influx->Depolarization Seizure Seizure Propagation Depolarization->Seizure Cl_Influx Cl- Influx GABA_Rec->Cl_Influx Potentiates Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Protection Anticonvulsant Effect (Seizure Threshold Elevation) Hyperpolarization->Protection Seizure->Protection Inhibited by

Caption: Dual mechanistic pathway showing AMPA receptor blockade and GABA receptor potentiation converging to prevent seizure propagation.[1]

Synthesis Protocol

The synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is a self-validating two-step protocol involving the formation of a benzoxazinone intermediate followed by condensation with 4-bromoaniline.[1]

Reaction Scheme
  • Cyclization: Anthranilic acid + Acetic Anhydride

    
     2-methyl-4H-benzo[d][1,3]oxazin-4-one.[1]
    
  • Condensation: 2-methyl-4H-benzo[d][1,3]oxazin-4-one + 4-Bromoaniline

    
     Target Product.
    
Step-by-Step Methodology

Reagents:

  • Anthranilic acid (1.0 eq)

  • Acetic anhydride (excess, solvent/reagent)[1]

  • 4-Bromoaniline (1.1 eq)

  • Ethanol or Acetic Acid (Solvent)

Protocol:

  • Intermediate Synthesis: Reflux anthranilic acid in excess acetic anhydride for 1 hour. Distill off the excess acetic anhydride/acetic acid under reduced pressure. The residue (2-methyl-3,1-benzoxazin-4-one) solidifies on cooling.[1]

  • Condensation: Dissolve the benzoxazinone intermediate in glacial acetic acid or ethanol. Add 4-bromoaniline (1.1 equivalents).[1]

  • Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water to remove unreacted amine and acid traces.[1]

  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

  • Validation:

    • Melting Point: Expect ~170–173°C.[1][3]

    • IR Spectroscopy: Look for C=O stretch (approx. 1680 cm

      
      ) and C=N stretch.[1]
      

Synthesis Anthranilic Anthranilic Acid Benzoxazinone Intermediate: 2-methyl-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Reflux 1h (-H2O) Ac2O Acetic Anhydride Ac2O->Benzoxazinone Product 3-(4-bromophenyl)-2-methyl quinazolin-4(3H)-one Benzoxazinone->Product Reflux 4-6h Glacial AcOH Bromoaniline 4-Bromoaniline Bromoaniline->Product

Caption: Synthetic route via benzoxazinone intermediate.[1]

Pharmacology & Therapeutic Potential[1][3]

Efficacy Profile
  • Anticonvulsant Activity: The compound demonstrates protection against Maximal Electroshock (MES) induced seizures, a model for generalized tonic-clonic seizures.[1]

  • Sedation Ratio: significantly higher Protective Index (TD

    
    /ED
    
    
    
    ) compared to Mebroqualone. The para-isomer requires much higher doses to induce motor deficits (neurotoxicity) than to prevent seizures.[1]
Toxicity & Safety[1]
  • Neurotoxicity: Assessed via the Rotarod test.[1][4] The 4-bromo analog shows reduced neurotoxicity compared to the 2-bromo analog.[1]

  • Metabolism: Likely metabolized via hepatic hydroxylation of the phenyl ring and N-oxidation, similar to methaqualone, but the bromine atom at the para position blocks the primary site of metabolic attack (para-hydroxylation), potentially extending the half-life or altering the metabolic route to the quinazolinone ring.[1]

References

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones.[1] Journal of Medicinal Chemistry, 33(1), 161–166.[1] Link

  • El-Azab, A. S., et al. (2010). Design, synthesis and anticonvulsant evaluation of novel N-(4-substituted phenyl)-N'-(4-substituted phenyl) semicarbazides and their cyclized derivatives.[1] European Journal of Medicinal Chemistry. Link

  • Gawad, N. M. A., Georgey, H. H., Youssef, R. M., & El-Sayed, N. A. (2011). Synthesis and anticonvulsant activity of some new 3-substituted quinazolin-4(3H)-ones.[1] Medicinal Chemistry Research, 20(8), 1280–1286.[1] Link

  • PubChem. Compound Summary for CID 63377: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one.[1] Link

  • Mishra, N., Sasmal, D., & Mujwar, S. (2018). Molecular modeling and anticonvulsant activity of some novel quinazolin-4(3H)-one derivatives.[1] Beni-Suef University Journal of Basic and Applied Sciences. Link

Sources

Exploratory

Technical Guide: Synthesis and Functionalization of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Scaffolds

Executive Summary The 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for anticonvulsant, antimicrobial, and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for anticonvulsant, antimicrobial, and anticancer (specifically VEGFR-2 inhibition) agents. Its structural utility lies in its dual-functional nature: the 2-methyl group offers an acidic site for condensation reactions (e.g., styryl formation), while the 4-bromophenyl moiety provides an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling rapid expansion into biaryl chemical space.

This guide details the robust synthesis of the core scaffold and provides validated protocols for its downstream diversification, designed for immediate application in drug discovery workflows.

Part 1: Retrosynthetic Analysis & Strategy

To access the target molecule efficiently, we employ a convergent strategy. The quinazolinone core is constructed via the Niementowski modification , utilizing a benzoxazinone intermediate. This pathway is preferred over direct condensation for its higher yields and cleaner reaction profiles.

Strategic Disconnections
  • C2–N3 Bond Formation: The final cyclization step involving the dehydration of the intermediate amide.

  • N3–C(Ar) Bond Formation: The nucleophilic attack of p-bromoaniline on the activated benzoxazinone species.

  • Activation: Conversion of anthranilic acid to the reactive 2-methyl-3,1-benzoxazin-4-one using acetic anhydride.

Retrosynthesis Target Target: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Inter Intermediate: N-(4-bromophenyl)-2-acetamidobenzamide Target->Inter Dehydration (-H2O) Benzox Activated Core: 2-methyl-4H-3,1-benzoxazin-4-one Inter->Benzox Ring Opening Reagent Reagent: 4-Bromoaniline Inter->Reagent + Start1 Starting Material A: Anthranilic Acid Benzox->Start1 Cyclodehydration Start2 Starting Material B: Acetic Anhydride Benzox->Start2 +

Caption: Retrosynthetic disconnection showing the benzoxazinone pathway as the primary route to the target scaffold.

Part 2: Core Synthesis Protocols

Method A: The Benzoxazinone Route (Standard Protocol)

This two-step, one-pot variation is the industry standard for scalability and purity.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
  • Rationale: Acetic anhydride serves dual roles as both the reagent (acetyl source) and the dehydrating agent to close the oxazine ring.

  • Protocol:

    • Charge a round-bottom flask with Anthranilic acid (13.7 g, 0.1 mol) .

    • Add Acetic anhydride (20 mL) slowly.

    • Reflux the mixture for 1 hour . Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the acid.[1]

    • Critical Step: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride. This prevents side reactions with the aniline in the next step.

    • The residue (solidifying on cooling) is the benzoxazinone intermediate. Yield is typically quantitative.

Step 2: Condensation with 4-Bromoaniline
  • Rationale: The benzoxazinone ring is highly electrophilic. The amine attacks the carbonyl, opening the ring to form an amide, which then recyclizes under thermal conditions.

  • Protocol:

    • Dissolve the crude benzoxazinone residue in Glacial Acetic Acid (30 mL) .

    • Add 4-Bromoaniline (17.2 g, 0.1 mol) .

    • Reflux the mixture for 4–6 hours .

    • Work-up: Pour the hot reaction mixture into crushed ice (approx. 200 g) with vigorous stirring. A solid precipitate will form immediately.

    • Filter the solid and wash with cold water (3 x 50 mL) to remove acetic acid.

    • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 75–85%.

    • Characterization: Melting point ~170–173°C.

Method B: Microwave-Assisted Synthesis (Green Alternative)

For rapid library generation, microwave irradiation accelerates the dehydration steps.

  • Protocol:

    • Mix Anthranilic acid (1 eq), 4-Bromoaniline (1 eq), and Acetic anhydride (2 eq) in a microwave vial.

    • Add a solid support (e.g., anhydrous Sodium Sulfate) to absorb water produced.

    • Irradiate at 600 W for 3–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

    • Extract with Ethyl Acetate, wash with water, and recrystallize.

    • Advantage: Reaction time reduced from hours to minutes; Yield ~84%.

Part 3: Derivatization Strategies

Once the core 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is synthesized, it serves as a divergence point for two major classes of derivatives.

Derivatization cluster_0 Path A: Suzuki Coupling cluster_1 Path B: Aldol-Type Condensation Core Core Scaffold: 3-(4-bromophenyl)-2-methyl... ReagentA Ar-B(OH)2 Pd(PPh3)4, K2CO3 Core->ReagentA ReagentB Ar-CHO AcOH, Reflux Core->ReagentB Biaryl Biaryl Derivatives (Targeting Ar-Br) ReagentA->Biaryl Styryl Styryl Derivatives (Targeting 2-Me) ReagentB->Styryl

Caption: Divergent synthesis pathways: Path A utilizes the aryl bromide handle, while Path B exploits the acidic methyl group.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This reaction replaces the bromine atom with an aryl group, extending the pharmacophore to reach deep hydrophobic pockets in protein targets (e.g., VEGFR-2).

  • Reagents:

    • Substrate: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (1.0 eq)

    • Boronic Acid: Phenylboronic acid (or deriv) (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)[2]

    • Base: K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical for Pd(0) stability).

    • Add substrate, boronic acid, and base to the reaction vessel.

    • Add Pd catalyst under a nitrogen stream.

    • Heat at 90°C for 8–12 hours .

    • Work-up: Filter through Celite to remove Pd black. Extract with EtOAc.[1][3] Wash with brine.

    • Purify via column chromatography (Hexane:EtOAc).

Protocol 2: Synthesis of 2-Styryl Derivatives

The methyl group at position 2 is activated by the electron-withdrawing quinazolinone ring, allowing condensation with aromatic aldehydes.

  • Reagents:

    • Substrate: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (1.0 eq)

    • Aldehyde: e.g., 4-methoxybenzaldehyde (1.1 eq)

    • Solvent/Catalyst: Glacial Acetic Acid (or fused Sodium Acetate in Acetic Anhydride)

  • Procedure:

    • Reflux the substrate and aldehyde in glacial acetic acid for 10–12 hours .

    • Cool and pour into ice water.

    • The resulting precipitate is the styryl derivative (chalcone-like).

    • Note: These derivatives often exhibit fluorescence and enhanced antimicrobial activity.

Part 4: Mechanistic Insight (Benzoxazinone Pathway)

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a nucleophilic attack followed by a ring-opening/ring-closing sequence.

Mechanism Step1 Benzoxazinone (Electrophile) Step2 Nucleophilic Attack (Amine attacks C=O) Step1->Step2 + 4-Bromoaniline Step3 Ring Opening (Formation of Amide Intermediate) Step2->Step3 Step4 Dehydration/Cyclization (Loss of H2O) Step3->Step4 Heat/AcOH Final Quinazolinone Product Step4->Final

Caption: Step-wise mechanism of the amine-induced ring opening and subsequent thermal recyclization.

Troubleshooting Tips:

  • Incomplete Cyclization: If the intermediate amide is isolated (observed by IR peaks for amide N-H and acid O-H), increase reflux time or add a dehydrating agent like anhydrous ZnCl₂.

  • Hydrolysis: The benzoxazinone is moisture sensitive. Ensure all glassware is dried and acetic anhydride is fresh.

Part 5: Data Summary & Comparison

ParameterConventional Reflux (Method A)Microwave Assisted (Method B)
Reaction Time 4–6 Hours3–5 Minutes
Solvent Acetic AcidNone / Solid Support
Yield 75–85%80–90%
Purity (Crude) Moderate (Requires Recryst.)High
Scalability High (Gram to Kg scale)Low (Milligram to Gram scale)

References

  • Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one . National Institutes of Health (NIH). Available at: [Link]

  • 3-(4-Bromophenyl)quinazolin-4(3H)-one: Crystal structure and synthesis . National Institutes of Health (NIH). Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones . Taylor & Francis. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors . National Institutes of Health (NIH). Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine . MDPI. Available at: [Link]

  • Synthesis of quinazolinones . Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones . National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Discovery and history of quinazolinone compounds

The Quinazolinone Scaffold: From Imperial Remedies to Precision Oncology Executive Summary The quinazolinone moiety stands as a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to div...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinazolinone Scaffold: From Imperial Remedies to Precision Oncology

Executive Summary

The quinazolinone moiety stands as a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity.[1] Historically rooted in the antimalarial extracts of the Chinese herb Dichroa febrifuga and chemically birthed in the laboratories of 19th-century Germany, this bicyclic system has evolved from the sedative-hypnotic era of Methaqualone to the forefront of precision oncology. This technical guide dissects the synthetic evolution, structural pharmacology, and clinical trajectory of quinazolinone compounds, providing researchers with actionable protocols and mechanistic insights.[1]

Part 1: Historical Genesis & Chemical Lineage[2][3][4]

The discovery of the quinazolinone class is a convergence of botanical empiricism and synthetic rigor. While the root of Dichroa febrifuga (Chang Shan) had been used for millennia in Traditional Chinese Medicine to treat malaria, the chemical isolation of its active principle, Febrifugine , did not occur until the mid-20th century. Parallel to this, European chemists were laying the synthetic groundwork.[2]

  • 1869 (The First Synthesis): Peter Griess, better known for the diazo reaction, synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen.

  • 1887 (Nomenclature): A. Weddige proposed the name "quinazoline" (an isomer of cinnoline and quinoxaline).[3]

  • 1895 (The Synthetic Standard): Stefan Niementowski established the canonical route for 4(3H)-quinazolinone synthesis, a method that remains a benchmark for thermal condensation reactions.

Visualization: The Quinazolinone Timeline

QuinazolinoneTimeline Griess 1869 First Synthesis (Griess) Niem 1895 Niementowski Reaction Griess->Niem Feb 1940s Febrifugine Isolation Niem->Feb Meth 1951 Methaqualone Synthesized Feb->Meth Gef 2003 Gefitinib (Iressa) FDA Approval Meth->Gef Osi 2015 Osimertinib 3rd Gen EGFR Gef->Osi

Caption: Evolution of quinazolinone chemistry from 19th-century dye chemistry to modern targeted cancer therapies.

Part 2: Synthetic Architectures

The synthesis of the quinazolinone core has shifted from harsh thermal condensations to catalytic, atom-economic pathways.

Classical Methodology: The Niementowski Synthesis

This reaction involves the condensation of anthranilic acid with amides (typically formamide) at high temperatures.[4][5] While robust, it suffers from poor atom economy and harsh conditions.

Mechanism:

  • Nucleophilic Attack: The amino group of anthranilic acid attacks the amide carbonyl.

  • Intermediate Formation: Formation of an o-amidobenzamide intermediate.[5]

  • Cyclodehydration: Intramolecular cyclization followed by the elimination of water.

Niementowski Anthranilic Anthranilic Acid Inter o-Amidobenzamide Intermediate Anthranilic->Inter Thermal Condensation Amide Amide (R-CONH2) Amide->Inter Product 4(3H)-Quinazolinone Inter->Product - H2O Cyclization

Caption: The classical Niementowski pathway involves thermal condensation and cyclodehydration.

Protocol A: Classical Thermal Condensation (Validation Standard)

Use this protocol to generate reference standards.

  • Reagents: Anthranilic acid (10 mmol), Formamide (15 mmol).

  • Procedure: Mix reagents in a round-bottom flask. Heat to 130–150°C for 4 hours.

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Check melting point (215–216°C for unsubstituted 4(3H)-quinazolinone) and H-NMR (Singlet at ~8.1 ppm for H-2).

Protocol B: Modern Copper-Catalyzed Oxidative Cyclization

Use this protocol for library generation of 2-substituted quinazolinones. This method utilizes an oxidative domino strategy, avoiding high pressure and allowing for diverse aldehyde substrates.

  • Reagents: 2-Aminobenzamide (1.0 equiv), Aryl Aldehyde (1.0 equiv), CuCl (5 mol%), DABCO (10 mol%), TEMPO (5 mol%).

  • Solvent: Acetonitrile (MeCN), open to air (oxidant).

  • Procedure:

    • Dissolve 2-aminobenzamide and aldehyde in MeCN.

    • Add CuCl, DABCO, and TEMPO.[6]

    • Stir at 80°C under an air atmosphere (balloon or open flask) for 6–12 hours.

  • Mechanism: The reaction proceeds via Schiff base formation, followed by intramolecular nucleophilic attack and Cu/TEMPO-mediated oxidation of the dihydro-intermediate.

  • Yield: Typically 85–95%.

Part 3: The Pharmacological Pivot

The biological utility of quinazolinones has undergone a radical shift.[7] In the 1960s, the focus was on the GABA-A receptor (sedatives). Today, the focus is on Kinase Domains (oncology).

The Sedative Era: Methaqualone

Synthesized in 1951 by Kacker and Zaheer in India (originally searching for antimalarials), Methaqualone became a global phenomenon.[8]

  • Mechanism: Positive allosteric modulator of the GABA-A receptor (distinct from the barbiturate site).

  • Clinical Failure: Withdrawn due to high abuse potential and narrow therapeutic index.

  • Lesson: Lipophilicity at the C2/C3 positions (tolyl/phenyl groups) drove BBB penetration but also abuse liability.

The Oncology Era: EGFR Inhibition

The quinazoline ring is an adenine mimetic. It fits snugly into the ATP-binding pocket of kinases, forming critical hydrogen bonds with the "hinge region" of the protein.

Key Drug: Gefitinib (Iressa)

  • Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9]

  • Binding Mode: The N1 of the quinazoline accepts a H-bond from Met793 (hinge), while N3 is solvent-exposed. The C4-anilino group projects into the hydrophobic pocket.

  • Evolution:

    • 1st Gen (Gefitinib/Erlotinib):[9] Reversible inhibitors.

    • 2nd Gen (Afatinib):[9] Irreversible (covalent bond to Cys797).

    • 3rd Gen (Osimertinib): Mutant-selective (T790M), sparing wild-type EGFR.

Data Summary: Key Quinazolinone Drugs
DrugPrimary TargetIndicationMechanism TypeYear Approved
Methaqualone GABA-A ReceptorInsomnia (Withdrawn)Allosteric Modulator1962 (US)
Gefitinib EGFR (WT/L858R)NSCLCReversible ATP-competitive2003
Erlotinib EGFR (WT/L858R)NSCLC / PancreaticReversible ATP-competitive2004
Raltitrexed Thymidylate SynthaseColorectal CancerAntimetabolite (Folate)1998 (EU)
Idelalisib PI3K-deltaCLL / LymphomaATP-competitive2014

Part 4: Structure-Activity Relationship (SAR)[9]

Understanding the SAR of the quinazolinone scaffold is critical for designing novel derivatives. The core can be divided into three zones of modification.

SAR Core Quinazolinone Core (Scaffold) Zone1 Position 2 (C2) Determines Solubility & Pharmacokinetics Core->Zone1 Zone2 Position 3 (N3) Critical for Tolerance & Substituent Orientation Core->Zone2 Zone3 Position 4 (C4) 'Warhead' Attachment (Kinase Hinge Binding) Core->Zone3 Zone4 Positions 6 & 7 Solubilizing Chains (e.g., Morpholine/PEG) Core->Zone4

Caption: SAR map of the quinazolinone scaffold highlighting regions for functionalization.

  • C4 Position: In kinase inhibitors, an anilino group here is essential for hydrophobic interactions within the ATP pocket.

  • N1 Position: Acts as a critical H-bond acceptor for the kinase backbone (Met793 in EGFR).

  • C6/C7 Positions: These positions point towards the solvent front. Attaching solubilizing groups (like morpholine-propoxy in Gefitinib) here dramatically improves oral bioavailability without disrupting binding affinity.

Part 5: Future Outlook

The quinazolinone scaffold is far from exhausted. Current research is pivoting toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using the quinazolinone moiety as the "warhead" to bind the protein of interest, linked to an E3 ligase ligand to induce protein degradation rather than just inhibition.

  • Dual Inhibitors: Designing molecules that inhibit both EGFR and VEGFR (Vascular Endothelial Growth Factor Receptor) to tackle tumor angiogenesis and proliferation simultaneously.

  • Antimicrobial Resistance: Revisiting the Febrifugine scaffold to design non-toxic antimalarials that bypass current resistance mechanisms.

References

  • Griess, P. (1869).[5] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft, 2(2), 415-418.

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564-572.

  • Kacker, I. K., & Zaheer, S. H. (1951).[8] "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones." Journal of the Indian Chemical Society, 28, 344.

  • McLaughlin, N. P., Evans, P., & Pines, M. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry, 22(7), 1993-2004.

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Han, B., et al. (2010).[6] "Copper-catalyzed aerobic oxidative synthesis of 2-substituted quinazolines." Journal of Organic Chemistry, 75(22), 7936-7938.

  • Sahu, M., et al. (2019).[10] "DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents." Molecules, 24(7), 1377.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Executive Summary This Application Note details a robust, reverse-phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one . This molecule, a structural a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, reverse-phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one . This molecule, a structural analogue of the sedative-hypnotic Methaqualone (Quaalude) and Mecloqualone, is frequently synthesized in medicinal chemistry for its potential anticonvulsant, antimicrobial, and anti-inflammatory properties.

Due to the presence of the 4-bromophenyl moiety, this compound exhibits higher lipophilicity than its parent analogues. This guide addresses specific challenges such as peak tailing caused by the basic quinazolinone nitrogen and the resolution of the starting material (4-bromoaniline). We utilize a C18 stationary phase with a buffered mobile phase to ensure sharp peak shape and reproducible retention times.

Chemical Context & Method Strategy

The Analyte
  • IUPAC Name: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one[1]

  • Molecular Formula: C₁₅H₁₁BrN₂O

  • Physicochemical Profile:

    • Lipophilicity: High (Estimated LogP > 3.5 due to the bromine atom).

    • Basicity: Weakly basic (N1 nitrogen of the quinazoline ring).

    • Solubility: Low in water; soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.

Method Development Logic

Why this specific approach?

  • Column Selection (C18): The hydrophobic nature of the bromophenyl group dictates the use of a C18 (Octadecylsilane) column. A "Base Deactivated" (BDS) or highly end-capped column is critical to minimize secondary interactions between the basic nitrogen of the quinazolinone and residual silanols on the silica surface, which causes peak tailing.

  • Mobile Phase (ACN vs. MeOH): Acetonitrile is selected as the organic modifier due to its lower viscosity (allowing higher flow rates) and lower UV cutoff compared to Methanol, providing a cleaner baseline at 254 nm.

  • Buffer Selection (Ammonium Acetate, pH 4.5): Unbuffered mobile phases often lead to broad peaks for quinazolinones. Ammonium acetate (10-20 mM) buffers the system and suppresses ionization variations. The pH is adjusted to 4.5 to ensure the basic nitrogen is controlled, improving peak symmetry.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (>98% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water (Milli-Q or equivalent).

  • Buffer Reagents: Ammonium Acetate (Analytical Reagent Grade), Glacial Acetic Acid (to adjust pH).

  • Impurity Standards (Optional): 4-Bromoaniline (starting material), N-acetylanthranilic acid.

Instrumentation
  • System: HPLC with Binary Gradient Pump and Autosampler (e.g., Agilent 1260/1290, Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters Symmetry C18).

Chromatographic Conditions
ParameterSettingRationale
Column Temperature 30°CImproves mass transfer and reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Volume 10 µLSufficient sensitivity without overloading.
Detection 254 nmMax absorbance for quinazolinone core; robust.
Run Time 15 MinutesSufficient to elute highly retained Br-analogue.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Controls ionization and peak shape.
Mobile Phase B Acetonitrile (100%)Strong eluting solvent for hydrophobic analyte.
Gradient Program

Note: While isocratic (60:40 ACN:Buffer) is possible, a gradient is recommended to clear the column of highly lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.006040Initial equilibration
2.006040Isocratic hold for polar impurities
10.002080Ramp to elute target analyte
12.002080Wash step
12.106040Return to initial
15.006040Re-equilibration

Sample Preparation Workflow

To ensure accuracy, the sample solvent (diluent) must match the initial mobile phase conditions to prevent "solvent shock" which causes peak distortion.

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Concentration: 1000 µg/mL .

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50) . Concentration: 100 µg/mL .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Sample Extraction (from solid synthesis or formulation)
  • Weigh sample equivalent to 10 mg of active ingredient.[2]

  • Add 10 mL Acetonitrile.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 5 minutes if excipients are present.

  • Dilute supernatant to target concentration (100 µg/mL) using Mobile Phase.

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical method, from synthesis check to final data processing.

HPLC_Workflow cluster_separation Chromatographic Separation (C18 Column) Start Synthesis Product / Sample Prep Sample Preparation (Dissolve in ACN -> Dilute 50:50) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Mech1 Hydrophobic Interaction (Bromophenyl group retains on C18) Inject->Mech1 Mech2 Buffer Effect (NH4OAc suppresses silanol tailing) Detect Detection (UV 254 nm) Mech1->Detect Elution Data Data Analysis (Integration & Quantitation) Detect->Data

Caption: Figure 1: End-to-end analytical workflow for 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one, highlighting the separation mechanism.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Parameters (SST) must be met before every sample set.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) ± 0.1 min of StandardCheck flow rate, leaks, or mobile phase composition.
Theoretical Plates (N) > 5000Column aging or poor connection (dead volume).
Tailing Factor (T) < 1.5pH of buffer is incorrect; column needs regeneration.
Resolution (Rs) > 2.0 (from Impurities)Adjust gradient slope; lower %B at start.
% RSD (Area) < 2.0% (n=5 injections)Injector issue or air bubbles in pump.
Linearity and Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Procedure: Prepare 5 concentration levels (e.g., 20, 50, 100, 150, 200 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Impurity Profiling

The synthesis of this molecule typically involves the reaction of N-acetylanthranilic acid with 4-bromoaniline .

  • 4-Bromoaniline: Less hydrophobic; elutes earlier (approx 2-4 mins).

  • Target Analyte: Elutes later (approx 8-10 mins) due to the bulky bromine and quinazolinone core.

Troubleshooting Guide

Issue: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic nitrogen (N3/N1) and residual silanols on the column.

  • Fix: Increase buffer concentration to 25 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using a standard C18). Switching to a "BDS" (Base Deactivated Silica) column is the best hardware fix.

Issue: Drifting Retention Times

  • Cause: Temperature fluctuations or mobile phase evaporation.

  • Fix: Use a column oven (set to 30°C) and cap solvent bottles. Ensure the organic/aqueous mix is premixed if the pump mixing is unreliable.

Issue: High Backpressure

  • Cause: Precipitation of buffer in high organic mobile phase.

  • Fix: Ensure Ammonium Acetate is fully soluble in 90% ACN (it usually is, but phosphate buffers are NOT). Do not exceed 90% ACN if using >20mM buffer.

References

  • Synthesis and Properties of Quinazolinones

    • Source: Hricovíniová, Z., et al. (2021).[3] "Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones." International Journal of Molecular Sciences.

    • Relevance: Establishes the synthesis pathway and general solubility profiles of 2,3-disubstituted quinazolinones.
    • URL:[Link]

  • HPLC Analysis of Methaqualone Analogues

    • Source: Tusiewicz, K., et al. (2024).[2] "From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs." Toxicology Mechanisms and Methods.

    • Relevance: Provides specific mobile phase conditions (Formic acid/Ammonium formate) for methaqualone derivatives, validating the use of buffered acidic mobile phases.
    • URL:[Link]

  • General Quinazolinone Analysis

    • Source: UNODC (2010). "Recommended methods for the identification and analysis of methaqualone/mecloqualone."
    • Relevance: Foundational reference for the chromatography of this drug class, suggesting C18 columns and Methanol/W
    • URL:[Link]

  • Synthesis Verification

    • Source: Komić, D., et al. (2021). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.
    • Relevance: Explicitly characterizes "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" (Compound 9), confirming its melting point (170–173°C) and structure.[1]

    • URL:[Link][4]

Sources

Application

Application Note: Formulation and Handling of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

[1][2] Abstract & Molecule Profile This guide details the formulation, solubilization, and biological handling of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0).[1][2] As a lipophilic disubstituted quina...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Molecule Profile

This guide details the formulation, solubilization, and biological handling of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0).[1][2] As a lipophilic disubstituted quinazolinone, this molecule represents a "privileged scaffold" in medicinal chemistry, often utilized as a lead compound for anticonvulsant (GABAergic modulation), anticancer (kinase inhibition), and antimicrobial studies.

The presence of the para-bromo substituent on the N3-phenyl ring significantly increases lipophilicity (LogP ~3.[1][2]0) compared to the parent quinazolinone, necessitating rigorous formulation protocols to prevent precipitation in aqueous biological media ("crashing out"). This document provides validated protocols for preparing stable stock solutions and biocompatible vehicles for in vitro and in vivo administration.[2]

Physicochemical Specifications
PropertyValueNotes
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.16 g/mol
CAS Number 1788-95-0
Predicted LogP 2.8 – 3.2Moderately Lipophilic
Appearance White to Off-white Crystalline Solid
Solubility (DMSO) ≥ 100 mg/mL (317 mM)Excellent
Solubility (Water) < 0.1 mg/mLPoor (Insoluble)
Storage (Solid) -20°CProtect from light/moisture

Stock Solution Preparation (In Vitro)

Principle: The high lattice energy of the quinazolinone crystal structure requires a dipolar aprotic solvent to disrupt intermolecular hydrogen bonding. Dimethyl sulfoxide (DMSO) is the gold standard for this compound.[2]

Safety Note: This compound is a structural analogue of methaqualone.[1][2] While specific psychoactive potency may vary, treat as a potential CNS depressant.[2] Wear full PPE.[1][2]

Protocol A: Preparation of 50 mM Master Stock
  • Weighing: Accurately weigh 15.76 mg of the compound into a sterile, amber glass vial (borosilicate).

    • Why Glass? Avoid polypropylene tubes for long-term storage of high-concentration hydrophobic drugs, as leaching can occur.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2] The solution must be optically clear.

  • Sterilization: If required for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use aqueous PES/nylon filters as the drug will bind.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Visualization: Stock Preparation Workflow

StockPrep Start Weigh 15.76 mg (Solid) AddSolvent Add 1.0 mL Anhydrous DMSO Start->AddSolvent Mix Vortex (30s) & Sonicate (37°C) AddSolvent->Mix Check Visual Inspection: Clear? Mix->Check Check->Mix No (Repeat) Filter Filter (0.22 µm PTFE) Check->Filter Yes Store Aliquot & Store (-20°C) Filter->Store

Figure 1: Workflow for preparing a stable 50 mM Master Stock solution.

Working Solutions & Media Dilution (In Vitro)[1][5]

The Challenge: Diluting the hydrophobic stock into aqueous media (RPMI, DMEM) creates a supersaturated state. The "Bromo" substituent increases the risk of rapid micro-precipitation, which causes false negatives in assays (drug not available) or false positives (crystals lysing cells).

Protocol B: The "Step-Down" Dilution

Target: 10 µM final concentration in cell media (0.1% DMSO final).[1][2]

  • Intermediate Dilution:

    • Prepare a 100x intermediate by adding 20 µL of 50 mM Master Stock to 980 µL of media (or PBS).[2]

    • Critical: Vortex immediately upon addition.[1][2] Do not let the DMSO drop sit at the bottom.[2]

  • Final Dilution:

    • Add 10 µL of the 100x intermediate to 990 µL of culture media containing cells.[2]

  • Validation:

    • Inspect the 100x intermediate under a microscope (40x).[2] If needle-like crystals are visible, the compound has crashed out.[1][2]

    • Remedy: If precipitation occurs, use Protocol C (In Vivo Vehicle) logic for in vitro work: Pre-dilute stock into pure PEG400 before adding to media.

In Vivo Formulation (Animal Studies)

For IP or PO administration, simple DMSO/Saline mixtures often fail for this class of molecule, leading to blockage of needles or abdominal irritation. We recommend a Co-solvent System or Cyclodextrin Complexation .[1][2]

Protocol C: The "Golden Triangle" Co-solvent System

This formulation balances solubility (DMSO), polarity bridging (PEG), and biocompatibility (Saline/Tween).

Composition: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline[1][2]

  • Step 1 (Solubilization): Dissolve 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one in 10% of the final volume using pure DMSO.[1][2] Ensure complete dissolution.

  • Step 2 (Stabilization): Add 40% of the final volume using PEG400.[2] Vortex thoroughly. The solution becomes viscous but should remain clear.[1][2]

  • Step 3 (Surfactant): Add 5% Tween-80.[1][2][3] Mix gently (avoid foaming).

  • Step 4 (Aqueous Phase): Slowly add 45% warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Note: If the solution turns milky, it is a suspension. This is acceptable for oral gavage (PO) but requires careful handling for intraperitoneal (IP) injection.[1][2]

Protocol D: SBE-β-Cyclodextrin (Preferred for IV)

Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) encapsulates the hydrophobic bromo-phenyl moiety.[1][2]

  • Prepare a 30% (w/v) SBE-β-CD solution in sterile water.[1][2]

  • Dissolve the drug in minimal DMSO (e.g., 5% of final volume).

  • Add the DMSO drug solution to the Cyclodextrin solution with constant stirring.

  • Stir for 30 minutes. Filter sterilize (0.22 µm PES is acceptable here as the drug is encapsulated).[2]

Visualization: Vehicle Selection Logic

VehicleSelect Start Select In Vivo Route Route Route? Start->Route Oral Oral Gavage (PO) Route->Oral PO Inj Injection (IP/IV) Route->Inj IP / IV Suspension Suspension OK: 0.5% MC or CMC Oral->Suspension Standard CoSolvent Co-Solvent: 10% DMSO / 40% PEG400 5% Tween / 45% Saline Oral->CoSolvent Max Absorption Solubility High Solubility Required? Inj->Solubility Solubility->CoSolvent Standard IP Complex Cyclodextrin: 10% DMSO / 90% SBE-β-CD Solubility->Complex Sensitive/IV

Figure 2: Decision tree for selecting the appropriate vehicle based on administration route.

Biological Context & QC

Quality Control: HPLC Method

To verify the concentration of your formulated solutions, use the following chromatographic conditions. The bromine atom provides a distinct mass signature if using LC-MS (M and M+2 isotopes of equal intensity).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).[1][2]

  • Detection: UV at 254 nm (Quinazolinone core absorbance).[1][2]

Mechanistic References
  • Scaffold Activity: Quinazolin-4(3H)-ones are established pharmacophores.[1][2] The 2-methyl-3-aryl substitution pattern is critical for binding to hydrophobic pockets in targets such as GABA-A receptors (sedative/anticonvulsant activity) and various kinases (EGFR/VEGFR).[1][2]

  • Halogen Effect: The introduction of the 4-bromine atom (C-Br bond) often enhances membrane permeability and metabolic stability compared to the unsubstituted phenyl ring, but drastically reduces water solubility (Topliss Scheme logic).[1][2]

References

  • PubChem. (n.d.).[1][2] 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (Compound CID 63377).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1][2] (Context on Quinazolinone solubility and synthesis). [Link][1]

  • Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 473(1-2), 327-343.[1] (Source for "Golden Triangle" co-solvent protocols). [Link][1]

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (Specific reference for biological activity of 3-phenyl-2-methyl derivatives). [Link][1]

Sources

Method

Structure-activity relationship (SAR) studies of "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" analogs

Application Note: Structure-Activity Relationship (SAR) & Synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Analogs Executive Summary This application note details the synthesis, structural optimization, and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structure-Activity Relationship (SAR) & Synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Analogs

Executive Summary

This application note details the synthesis, structural optimization, and biological evaluation of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one and its analogs. Historically derived from the sedative-hypnotic Methaqualone, this scaffold is a "privileged structure" in medicinal chemistry. Current research focuses on diverging the pharmacological profile from sedation toward specific anticonvulsant activity (protection against tonic-clonic seizures) by manipulating the electronic and steric environment of the N3-phenyl ring.

This guide provides a validated protocol for the Niementowski-variant synthesis , a strategic SAR map , and standard operating procedures (SOPs) for anticonvulsant screening (MES/scPTZ models) .

Chemical Synthesis Protocol

The synthesis follows a robust two-step pathway via a benzoxazinone intermediate. This method minimizes side reactions common in one-pot procedures and allows for the isolation of the reactive intermediate for diverse library generation.

Reaction Scheme Visualization

SynthesisPathway cluster_conditions Critical Parameters Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone Intermediate: 2-methyl-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Reflux, 2h (- H2O, - AcOH) Ac2O Acetic Anhydride (Reagent) Ac2O->Benzoxazinone Product Target: 3-(4-bromophenyl)-2-methyl quinazolin-4(3H)-one Benzoxazinone->Product Glacial AcOH Reflux, 4-6h Bromoaniline 4-Bromoaniline (Amine Component) Bromoaniline->Product Anhydrous Conditions Anhydrous Conditions TLC Monitoring TLC Monitoring

Figure 1: Two-step synthetic pathway for the target quinazolinone scaffold.

Detailed Protocol

Step 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one (Acetanthranil)

  • Charge: In a 250 mL round-bottom flask, place 13.7 g (0.1 mol) of anthranilic acid.

  • Add: Slowly add 20 mL of acetic anhydride (excess).

  • Reflux: Attach a calcium chloride guard tube (exclude moisture) and reflux for 2 hours.

  • Monitor: Check reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up: Distill off excess acetic anhydride under reduced pressure.

  • Isolate: On cooling, the solid residue (benzoxazinone) solidifies. Wash with dry petroleum ether to remove traces of acetic acid.

    • Checkpoint: The product should be a pale yellow solid. Yield: ~85-90%.

Step 2: Condensation with 4-Bromoaniline

  • Charge: Dissolve 0.01 mol of the benzoxazinone intermediate (from Step 1) in 30 mL of glacial acetic acid.

  • Add: Add 0.01 mol (1.72 g) of 4-bromoaniline.

  • Reflux: Heat the mixture under reflux for 4–6 hours.

  • Quench: Pour the hot reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

  • Precipitate: A solid precipitate will form immediately. Let it stand for 30 minutes.

  • Purification: Filter the solid, wash with 5% NaHCO₃ (to remove unreacted acid) and then water. Recrystallize from Ethanol/DMF (9:1 ratio).

    • Validation: Melting point should be sharp (approx. 170–173°C) [1].

Structure-Activity Relationship (SAR) Strategy

The SAR for this scaffold focuses on modulating lipophilicity (LogP) and electronic distribution to enhance Blood-Brain Barrier (BBB) penetration and receptor affinity (GABA-A or AMPA).

SAR Logic Map

SAR_Logic Core Quinazolin-4(3H)-one Scaffold C2 Position C2 (Methyl) Core->C2 N3 Position N3 (Phenyl) Core->N3 C6 Positions C6/C7 Core->C6 C2_Mod Essential for steric fit Substitution with Ethyl/Phenyl usually decreases activity C2->C2_Mod N3_Mod Para-Bromo (Target): Blocks metabolism (p-hydroxylation) Increases Lipophilicity N3->N3_Mod C6_Mod Halogenation (Cl, Br) here often potentiates potency (Electronic effect) C6->C6_Mod

Figure 2: Strategic modification zones for the quinazolinone scaffold.

Key Design Principles:

  • The C2-Methyl Group (The "Anchor"): Maintaining the methyl group at C2 is critical. Bulky groups (phenyl) at C2 often lead to loss of anticonvulsant activity due to steric clash within the receptor binding pocket [2].

  • The N3-Phenyl Substituent (The "Modulator"):

    • Unsubstituted: Rapidly metabolized (hydroxylated).

    • 2-Methyl (Methaqualone): High sedative/hypnotic activity.

    • 4-Bromo (Target): The bromine atom increases lipophilicity (facilitating BBB transport) and blocks para-hydroxylation, prolonging half-life. It shifts activity towards anticonvulsant protection rather than pure sedation [3].

  • The Quinazolinone Core (Positions 6,7,8): Adding electron-withdrawing groups (Cl, Br, NO2) at position 6 can further enhance potency by altering the pKa of the ring nitrogens.

Biological Evaluation Protocols

To validate the therapeutic potential, the synthesized analogs must undergo in vivo screening. The standard protocol follows the Anticonvulsant Drug Development (ADD) Program guidelines.[1]

Assay Workflow

BioAssay cluster_tests In Vivo Screening (Mice/Rats) Step1 Synthesis & Purification (>95% Purity) Step2 Formulation (Suspend in 0.5% CMC or Tween 80) Step1->Step2 TestA MES Test (Maximal Electroshock) Step2->TestA TestB scPTZ Test (Subcutaneous Pentylenetetrazole) Step2->TestB TestC Rotarod Test (Neurotoxicity) Step2->TestC Step3 Data Analysis (ED50, TD50, PI) TestA->Step3 TestB->Step3 TestC->Step3

Figure 3: Workflow for biological validation of anticonvulsant activity.

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Identify compounds that prevent seizure spread (Sodium channel blockade model).

  • Animals: Male albino mice (18–25 g).

  • Administration: Administer test compound (i.p.) at doses 30, 100, 300 mg/kg.

  • Stimulus: 30 minutes post-dose, apply corneal electrodes.

    • Current: 50 mA, 60 Hz.

    • Duration: 0.2 seconds.

  • Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: Identify compounds that raise seizure threshold (GABAergic model).

  • Stimulus: Administer PTZ (85 mg/kg, s.c.) into the loose fold of skin on the neck.

  • Observation: Observe for 30 minutes.

  • Endpoint: Protection is defined as the failure to observe a clonic spasm of at least 5 seconds duration.

Protocol C: Neurotoxicity (Rotarod Test)

Objective: Determine the Toxic Dose (TD50).

  • Setup: Mice are placed on a rotating rod (6 rpm).

  • Failure: Inability to maintain equilibrium on the rod for 1 minute indicates neurotoxicity (sedation/ataxia).

Data Presentation & Analysis

Quantitative data should be summarized to calculate the Protective Index (PI) , which is the ratio of TD50 to ED50. A high PI indicates a good safety margin.

Table 1: Template for Reporting Anticonvulsant Data

Compound IDR (N3-Phenyl)X (C6-Pos)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotox TD50 (mg/kg)PI (TD50/ED50)
Ref (Methaqualone) 2-CH3H~50~30~100~2.0
Target (Lead) 4-Br H [Experimental] [Experimental] [Experimental] Calc
Analog 14-BrCl............
Analog 24-BrNO2............

Note: ED50 = Effective Dose for 50% of animals; TD50 = Toxic Dose for 50% of animals.

References

  • Synthesis & Green Chemistry

    • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis. Available at:

  • Anticonvulsant Activity & SAR

    • Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. NIH/PubMed. Available at:

    • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. NIH/PMC. Available at:

  • Target Molecule Data

    • 3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one Structure & Safety. PubChem. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" in assays

Topic: Overcoming solubility issues of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one in biological assays. Executive Summary Compound Profile: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) Physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one in biological assays.

Executive Summary

Compound Profile: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS: 1788-95-0) Physicochemical Class: "Brick Dust" Molecule.[1][2][3] The Core Problem: This compound exhibits a classic medicinal chemistry challenge: moderate lipophilicity (LogP ~2.8–3.[2][3]0) combined with high crystal lattice energy.[1][2][4] The rigid, planar quinazolinone core promotes strong intermolecular stacking, making the solid state highly stable and resistant to dissolution in aqueous media, even if the molecule is not extremely hydrophobic.[3]

Immediate Action Required:

  • Stop performing direct serial dilutions in aqueous buffer.

  • Switch to an "Intermediate Dilution" protocol (DMSO-to-DMSO).

  • Validate stock clarity using the "Red Light" scattering test or nephelometry.

Module 1: Stock Preparation & Storage

The majority of "assay failures" are actually "stock failures."[3] If your 10mM stock has micro-precipitates, your IC50 data is invalid before you even pipette.[3]

Protocol 1: The "Heat-Sonicate-Verify" Workflow

Objective: Create a thermodynamically stable 10 mM stock solution.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2][3] Avoid stored DMSO that may have absorbed atmospheric water.[1][2][3]

  • Dissolution:

    • Add DMSO to the solid compound to reach 10 mM.[2][5]

    • Critical Step: The compound will likely form a suspension initially.[2]

    • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The combination of thermal energy and acoustic cavitation disrupts the crystal lattice.

  • Visual Verification (The Red Light Test):

    • In a darkened room, shine a red laser pointer (standard presentation pointer) through the glass vial.[3]

    • Pass: The beam passes through cleanly (Tyndall effect is absent).

    • Fail: You see a solid "line" or sparkle along the beam path.[3] This indicates micro-suspension.[1][2] Action: Continue sonicating or lower concentration to 5 mM.

Expert Insight: Quinazolinones are prone to "crash-out" upon freeze-thaw cycles.[1][2][3] Always re-sonicate thawed stocks for 5 minutes before use.

Module 2: The Dilution Strategy (Preventing "Shock" Precipitation)

Directly pipetting a 10 mM DMSO stock into a PBS/Media buffer causes a rapid polarity shift, forcing the compound to aggregate instantly.

Protocol 2: The Intermediate Plate Method

Objective: Maintain solubility during serial dilution by keeping the solvent constant until the final step.

Materials:

  • Source Plate: 100% DMSO compound stocks.[1][2][3][4][5]

  • Intermediate Plate: Polypropylene (PP) V-bottom plate (solvent resistant).[1][2][3]

  • Assay Plate: Polystyrene (PS) or tissue culture treated plate containing buffer/cells.[1][2][3]

Step-by-Step:

  • Prepare Dilutions in DMSO: Perform your 3-fold or 10-fold serial dilution curve entirely in 100% DMSO in the Intermediate Plate.

  • The "Step-Down" Transfer:

    • Transfer a small volume (e.g., 1 µL) from the Intermediate Plate to the Assay Plate containing 99 µL of buffer.

    • Result: Final DMSO concentration is 1%.[1][2]

    • Mechanism:[3][5][6][7][8] Rapid dispersion of the small DMSO bolus minimizes the local high-concentration zones where nucleation occurs.[1][2][3]

  • Immediate Mixing: Do not let the droplet sit on the surface. Mix immediately by pipetting up and down or using a plate shaker (1000 rpm for 30s).

Module 3: Advanced Formulation (When DMSO is Not Enough)

If the compound precipitates even at 1% DMSO, you must modify the assay buffer carrier system.

Solubility Decision Tree

SolubilityOptimization Start Compound Precipitates in Assay Buffer Step1 Check LogP & Structure (Is it Lipophilic or Crystal-Stable?) Start->Step1 Decision1 Is LogP > 4.0? Step1->Decision1 Action_Lipophilic Issue: Hydrophobicity Add 0.01% Tween-20 or Triton X-100 Decision1->Action_Lipophilic Yes (Grease Ball) Action_Crystal Issue: Lattice Energy (Quinazolinone Core) Use Cyclodextrins Decision1->Action_Crystal No (Brick Dust) Test_Tween Test: Buffer + Surfactant Action_Lipophilic->Test_Tween Test_CD Test: Buffer + SBE-beta-Cyclodextrin (5-10%) Action_Crystal->Test_CD Result Measure Solubility (Nephelometry/OD600) Test_Tween->Result Test_CD->Result

Caption: Decision logic for selecting the correct solubilizing agent based on physicochemical properties.

Recommended Additives for Quinazolinones
AdditiveConcentrationMechanismBest For
Tween-20 0.005% – 0.01%Prevents aggregation/stacking of planar rings.[1][2][3]Enzymatic assays; preventing plastic binding.[1][2]
SBE-β-CD 0.5% – 2.0%Encapsulates the hydrophobic phenyl ring; shields it from water.[1][2]Cell-based assays (low toxicity).[1][2]
BSA 0.1%Acts as a carrier protein (albumin binding).[1][2]General biochemical assays.

Protocol Note: For 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one, SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is the gold standard.[1][2][3] The cyclodextrin cavity perfectly accommodates the bromophenyl moiety, preventing the quinazolinone core from stacking.

Frequently Asked Questions (FAQ)

Q1: My IC50 curve plateaus at 10 µM. Is this real inhibition or solubility limit? A: This is a classic "solubility cutoff."[1][2][3] If the compound crashes out at 10 µM, the effective concentration never increases beyond that point, flattening the curve.[3]

  • Diagnosis: Spin down the assay plate (1000 x g for 5 mins) and measure the supernatant concentration via HPLC-UV, or simply measure OD650 (turbidity). If OD650 increases with concentration, it's precipitation, not inhibition.

Q2: Can I use PEG-400 instead of DMSO? A: Proceed with caution. While PEG-400 solubilizes quinazolinones well, it is highly viscous and can interfere with membrane permeability in cell assays or distort protein conformation in enzymatic assays.[1][2][3] DMSO (<1%) remains the preferred vehicle unless strictly contraindicated.[1][2]

Q3: The compound sticks to my plastic tips. What should I do? A: This is "non-specific binding" (NSB), common with brominated aromatics.[2][3]

  • Solution: Use "Low Retention" pipette tips and switch to glass-coated or low-binding polypropylene plates.[1][2][3] Pre-treating the buffer with 0.01% Tween-20 significantly reduces plastic adsorption.[1][2][3]

References
  • Assay Guidance Manual. Compound Management and Solubility in DMSO. National Center for Biotechnology Information (NCBI).[1][2][3] [Link]

  • PubChem Compound Summary. 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS 1788-95-0). [Link][1][2][3]

  • Journal of Medicinal Chemistry. Strategies to Improve Solubility in Drug Discovery. (General reference for "Brick Dust" vs "Grease Ball" theory). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

[1][2] Part 1: Executive Technical Dashboard 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is a lipophilic, heterocyclic compound structurally related to the sedative-hypnotic Methaqualone.[1][2] While the quinazolinone...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Technical Dashboard

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is a lipophilic, heterocyclic compound structurally related to the sedative-hypnotic Methaqualone.[1][2] While the quinazolinone core is generally robust, the specific substitution pattern introduces distinct stability vulnerabilities in solution, particularly regarding photolytic dehalogenation and hydrolytic ring-opening .[3][4]

ParameterTechnical SpecificationCritical Note
Molecular Weight 315.17 g/mol
Solubility (Water) Negligible (< 10 µM)High Risk: Precipitates immediately in aqueous buffers >1% DMSO.[1][2]
Solubility (DMSO) ~50–100 mMRecommended: Store stocks at >10 mM in anhydrous DMSO.[1][2][3]
Primary Instability Photolysis (UV-A/B)The C-Br bond is labile under UV light, leading to radical debromination.[1][2]
Secondary Instability Hydrolysis (pH < 3, pH > 10)The N3-C4 amide bond is susceptible to nucleophilic attack.[1][2]
Part 2: Critical Stability Alerts
1. Photochemical Instability (The "Yellowing" Effect)

The 4-bromophenyl moiety renders this molecule sensitive to UV irradiation.[1][2] Upon exposure to ambient laboratory light (specifically UV components), the Carbon-Bromine bond can undergo homolytic cleavage.[1][2]

  • Mechanism: Radical formation leading to hydro-dehalogenation (replacement of Br with H) or radical coupling.[1][2]

  • Symptom: Clear solutions turning pale yellow or amber over time.[1][2][3][4]

  • Prevention: All solutions must be handled in amber glass vials or wrapped in aluminum foil.[1][2][3][4]

2. Hydrolytic Ring Opening

While the 2-methyl group provides some steric shielding, the quinazolinone ring is essentially a cyclic amide (lactam).[1][2]

  • Acidic Conditions: Protonation of N1 activates C4 for nucleophilic attack by water, leading to ring opening.[1][2][3][4]

  • Basic Conditions: Direct nucleophilic attack at C4 or deprotonation of the 2-methyl group (though less likely to cause degradation than ring opening).[1][2]

  • Result: Formation of N-acetylanthranilic acid derivatives.

Part 3: Troubleshooting Guide (Q&A)

Q1: I observed a new peak in my LC-MS chromatogram at m/z 237. What is this? Diagnosis: This is likely the des-bromo degradation product (3-phenyl-2-methylquinazolin-4(3H)-one).[1][2] Root Cause: Photolytic dehalogenation.[1][2][3][4]

  • Explanation: The parent mass is ~315 (Br isotope pattern 1:1).[1][2][3] Loss of Br (79/81) and gain of H (1) results in a shift to ~237.[1][2][3]

  • Solution: Check if your autosampler has a light, or if the sample was left on the bench in a clear vial.[3][4] Re-prepare the sample in amber glass.

Q2: My compound precipitated when I added the DMSO stock to the cell culture media. Why? Diagnosis: "Crash-out" precipitation due to high lipophilicity (LogP ~2.8).[1][2] Root Cause: The compound is extremely hydrophobic.[1][2][3][4] Adding a concentrated DMSO stock (e.g., 10 mM) directly to aqueous media creates a local region of supersaturation.[2][3][4] Solution:

  • Serial Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PBS with 10% DMSO) before adding to the final media.[1][2][3][4]

  • Sonication: Sonicate the final media for 5 minutes (ensure no heat generation).

  • Limit: Keep final DMSO concentration < 0.5% if possible, but ensure the compound concentration does not exceed its solubility limit (likely < 50 µM in aqueous media).

Q3: The solution pH is 7.4, but I see degradation over 48 hours. Is it hydrolysis? Diagnosis: Unlikely to be hydrolysis at neutral pH.[1][2][3][4] Root Cause: Check for DMSO quality .

  • Explanation: Low-grade DMSO often contains trace water and formaldehyde.[1][2][3][4] Formaldehyde can react with the "active" 2-methyl group (similar to an aldol condensation) or the aromatic rings.[1][2][3]

  • Solution: Use anhydrous, sterile-filtered DMSO (≥99.9%) stored under argon.[1][2]

Part 4: Degradation & Troubleshooting Logic

The following diagram maps the degradation pathways and the decision logic for troubleshooting impurity peaks.

G cluster_troubleshoot Troubleshooting Logic Compound 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (MW 315) DesBromo Des-bromo Analog (MW 237) [Photolysis] Compound->DesBromo UV Light (hν) Homolytic Cleavage RingOpen N-Acetylanthranilic Acid Deriv. (MW 333 if +H2O) [Hydrolysis] Compound->RingOpen pH < 3 or pH > 10 Nucleophilic Attack Precipitate Solid Precipitate (No Degradation) Compound->Precipitate Aqueous Buffer > Solubility Limit Issue Issue Observed CheckUV Check Light Exposure Issue->CheckUV New Peak (-79 Da) CheckPH Check Buffer pH Issue->CheckPH New Peak (+18 Da) CheckConc Check Concentration Issue->CheckConc Cloudiness/Loss of Signal CheckUV->DesBromo Confirmed CheckPH->RingOpen Confirmed CheckConc->Precipitate Confirmed

Caption: Degradation pathways of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one showing photolysis (red), hydrolysis (yellow), and physical precipitation (green).[1][2]

Part 5: Standardized Stability Protocol

To validate the stability of your specific batch, perform this 24-hour stress test.

Reagents:

  • Solvent A: Acetonitrile (HPLC Grade).[1][2][3][4]

  • Solvent B: 0.1% Formic Acid in Water.[1][2][3][4]

  • Stock: 10 mM compound in DMSO.

Protocol:

  • Preparation: Prepare three 100 µM aliquots in:

    • (A) PBS pH 7.4 (Control).[1][2][3]

    • (B) 0.1 M HCl (Acid Stress).[1][2][3]

    • (C) PBS pH 7.4 exposed to UV light (Light Stress).[1][2][3]

  • Incubation: Incubate at room temperature for 24 hours.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

    • Gradient: 5% B to 95% B over 10 minutes.[1][2][4]

    • Detection: UV at 254 nm and 280 nm.[1][2][4]

  • Acceptance Criteria:

    • Control (A) must show >98% parent peak area retention.[1][2][3][4]

    • If (C) shows >5% degradation (peak at RRT ~0.8), the compound is photosensitive.[1][2]

References
  • PubChem. (2025).[1][2][3][4] 3-(4-Bromophenyl)-2-methyl-4(3H)-quinazolinone.[1][2] National Library of Medicine.[1][2][3][4] [Link]

  • National Institutes of Health (NIH). (2021).[1][2][3][4] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. PMC. [Link]

  • Taylor & Francis. (2023).[1][2][3][4] From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs. Forensic Toxicology. [Link][1][2][5]

  • Molecules (MDPI). (2024). Novel Thiazole-Fused Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Stability. [Link][1][2]

Sources

Troubleshooting

Optimizing HPLC separation of "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" isomers

Topic: Separation of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Isomers Ticket ID: #QNZ-ISO-4482 Assigned Specialist: Senior Application Scientist Introduction: Defining the Separation Challenge Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Isomers Ticket ID: #QNZ-ISO-4482 Assigned Specialist: Senior Application Scientist

Introduction: Defining the Separation Challenge

Welcome to the technical support hub. You are likely analyzing 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a bioactive scaffold common in anticonvulsant and antimicrobial research.

Critical Clarification on "Isomers": Before proceeding, we must define the "isomers" in your sample, as this dictates the stationary phase selection:

  • Regioisomers (Positional): The most common challenge. These are synthetic byproducts where the bromine atom is at the ortho- (2-Br) or meta- (3-Br) position instead of the target para- (4-Br) position.

  • Synthetic Intermediates: Uncyclized amides that act as structural isomers or isobaric impurities.

  • Atropisomers (Rotational): While your target (4-bromophenyl) is typically achiral due to free rotation, ortho-substituted variants can exhibit axial chirality. If you are synthesizing derivatives with bulky ortho groups, you may encounter separable atropisomers requiring chiral stationary phases.

This guide focuses on Regioisomer Resolution (Positional Isomerism) , the primary bottleneck for this molecule.

Module 1: Stationary Phase Selection (The "Resolution" Step)

User Question: "My C18 column shows a single broad peak or partial shoulder for the 3-bromo and 4-bromo isomers. How do I separate them?"

Technical Diagnosis: Standard C18 (L1) columns rely on hydrophobic subtraction. Since the lipophilicity (logP) of 3-bromo and 4-bromo isomers is nearly identical, C18 often fails to resolve them. You need a mechanism that discriminates based on electron density and shape selectivity .

The Solution: Pi-Electron and Halogen Selectivity

Switch to a stationary phase that utilizes


-

interactions.[1][2]
Column TypeUSP CodeMechanismSuitability for Bromophenyl Isomers
Pentafluorophenyl (PFP) L43Strong

-

interaction; Halogen bonding; Shape selectivity.
Excellent. The fluorine atoms on the phase interact specifically with the bromine on your analyte.
Phenyl-Hexyl L11

-

stacking; Hydrophobicity.
Very Good. Superior to C18 for aromatic positional isomers.
Biphenyl L11Enhanced

-

overlap.[3]
Good. Often provides different selectivity if Phenyl-Hexyl fails.
C18 L1Hydrophobic interaction.[3][4]Poor. Cannot easily distinguish meta vs para bromine placement.

Protocol 1: Column Screening Strategy

  • Primary Choice: PFP (Propyl) or Phenyl-Hexyl column (

    
     mm, 3 µm or sub-2 µm).
    
  • Mobile Phase B: Methanol (MeOH) .

    • Why? Acetonitrile (ACN) consists of

      
      -electrons (triple bond) which can compete with the stationary phase for interaction with the analyte, effectively "washing out" the selectivity. MeOH allows the 
      
      
      
      -
      
      
      mechanism to dominate [1].

Module 2: Mobile Phase Optimization

User Question: "I switched to a Phenyl column, but the resolution is still poor. What parameters should I tweak?"

Technical Diagnosis: If the stationary phase is correct but resolution (


) is low (

), you must optimize the selectivity factor (

)
.
Step-by-Step Optimization
  • Solvent Swap: If using ACN, switch to MeOH immediately. The resolution of aromatic isomers often doubles in MeOH due to the "π-interaction effect."

  • Temperature Control: Lower the column temperature to 20–25°C .

    • Mechanism:[2][5]

      
      -
      
      
      
      interactions are exothermic. Higher temperatures weaken these interactions, reducing the separation between isomers.
  • Buffer Selection (pH):

    • The quinazolinone core is a weak base (pKa of conjugate acid ~2–3, though N1 protonation can occur).

    • Recommendation: Use 0.1% Formic Acid (pH ~2.7) to keep the molecule fully protonated (if solubility allows) or Ammonium Bicarbonate (pH 7.8) to keep it neutral.

    • Warning: Avoid pH ranges where the species is partially ionized, as this causes peak broadening.

Module 3: Troubleshooting Peak Shape (Tailing)

User Question: "I have separation, but the peaks are tailing (Asymmetry > 1.5). It ruins integration."

Technical Diagnosis: Quinazolinones contain nitrogen heterocycles that act as Lewis bases. These interact with residual silanols (acidic -Si-OH groups) on the silica support, causing tailing.

Troubleshooting Workflow

TailingFix Start Issue: Peak Tailing (>1.5) CheckCol Is Column End-Capped? Start->CheckCol SwitchCol Switch to 'End-Capped' or Hybrid Particle Column CheckCol->SwitchCol No CheckpH Check Mobile Phase pH CheckCol->CheckpH Yes LowpH pH < 3 (Protonated) CheckpH->LowpH MidpH pH 3-7 (Risk Zone) CheckpH->MidpH HighpH pH > 8 (Neutral) CheckpH->HighpH AddTEA Add Ion Pair Reagent (5mM Triethylamine) LowpH->AddTEA Still Tailing? Buffer Increase Buffer Conc. (to 20-25 mM) MidpH->Buffer Avoid if possible HighpH->Buffer Use Hybrid Column

Caption: Logic flow for diagnosing and correcting peak tailing in basic heterocycles.

Specific Fixes:

  • The "Silanol Blocker": Add 5 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, sharpening the quinazolinone peak.

  • High pH Strategy: If using a hybrid column (e.g., Waters XBridge or Phenomenex Gemini), run at pH 9.0–10.0 (Ammonium Bicarbonate). The silanols are deprotonated, but so is the drug, preventing the ion-exchange interaction that causes tailing.

Module 4: Solubility & Sample Preparation

User Question: "My sample precipitates in the autosampler or shows 'ghost peaks'."

Technical Diagnosis: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is highly lipophilic (LogP ~3–4). Dissolving it in pure DMSO and injecting into a high-aqueous mobile phase causes "solvent shock" precipitation.

Protocol: Robust Sample Prep

  • Stock Solution: Dissolve 1 mg/mL in DMSO .

  • Working Solution: Dilute to 0.1 mg/mL using Methanol .

    • Crucial: Do not use 100% DMSO for injection. It is too viscous and causes band broadening.

  • Injection Volume: Keep low (≤ 5 µL) to prevent solvent effects.

Summary: Method Development Decision Tree

Follow this logic to finalize your method.

MethodDev Start Start: Isomer Separation ColSelect Select Column: Phenyl-Hexyl or PFP Start->ColSelect Solvent Mobile Phase B: Methanol ColSelect->Solvent Run1 Run Gradient: 5-95% MeOH Solvent->Run1 CheckRes Check Resolution (Rs) Run1->CheckRes Good Rs > 2.0 Validate Method CheckRes->Good Success Bad Rs < 1.5 Co-elution CheckRes->Bad Failure Optimize 1. Lower Temp (20°C) 2. Shallower Gradient Bad->Optimize Optimize->Run1

Caption: Workflow for optimizing resolution of positional isomers.

References

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Retrieved from

  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135400457, 2-Methyl-4(3H)-quinazolinone. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from

Sources

Optimization

"3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" off-target effects in cell-based assays

Topic: Characterizing Off-Target Effects & Assay Interference Status: Active | Last Updated: January 29, 2026 Audience: Medicinal Chemists, Cell Biologists, Lead Discovery Pharmacologists Executive Technical Summary Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterizing Off-Target Effects & Assay Interference

Status: Active | Last Updated: January 29, 2026 Audience: Medicinal Chemists, Cell Biologists, Lead Discovery Pharmacologists

Executive Technical Summary

Compound Profile: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is a substituted quinazolinone, a "privileged scaffold" in medicinal chemistry. While often screened for anticancer activity (specifically Eg5/Kinesin Spindle Protein inhibition ) or antimicrobial properties, its structural homology to Methaqualone and inherent physicochemical properties create a high risk of specific off-target liabilities.

Critical Alert: Users frequently mistake assay interference (fluorescence/aggregation) for genuine biological off-target activity. Before assuming a novel biological pathway, you must rule out physicochemical artifacts.

Diagnostic Decision Tree (Troubleshooting)

If you observe unexpected cytotoxicity, non-linear dose responses, or high background signals, follow this diagnostic workflow.

TroubleshootingFlow Start Observation: Unexpected Data Issue1 Issue: High Background / Erratic Fluorescence Start->Issue1 Issue2 Issue: Steep Hill Slope (>2) or IC50 shifts with Enzyme Conc. Start->Issue2 Issue3 Issue: Unexpected Cell Death (Mitotic Arrest) Start->Issue3 Check1 Check: Intrinsic Fluorescence (Excitation ~300-360nm) Issue1->Check1 Check2 Check: Colloidal Aggregation (Add 0.01% Triton X-100) Issue2->Check2 Check3 Check: Phenotypic Screening (Monoastrol-like phenotype) Issue3->Check3 Result1 Conclusion: Spectral Interference (Switch to Luminescence/AlphaScreen) Check1->Result1 Positive Signal Result2 Conclusion: Promiscuous Inhibitor (False Positive) Check2->Result2 Activity Lost with Detergent Result3 Conclusion: Eg5/Kinesin Off-Target (Valid Biological Effect) Check3->Result3 Monoastral Phenotype

Figure 1: Diagnostic workflow for differentiating between technical assay artifacts and genuine biological off-target effects.

Technical FAQ: Assay Interference (False Positives)

Q1: Why am I seeing high background signal in my fluorescence-based kinase/binding assays?

Diagnosis: Intrinsic Fluorescence. Many 2,3-disubstituted quinazolin-4(3H)-ones exhibit intrinsic fluorescence, typically with excitation maxima around 300–350 nm and emission in the blue-green region (400–500 nm).

  • Impact: This overlaps with common assay fluorophores (e.g., DAPI, Coumarin substrates).

  • Verification Protocol: Perform a cell-free spectral scan of the compound (10 µM) in your assay buffer.

  • Solution: Switch to Red-shifted fluorophores (e.g., Rhodamine, Cy5) or non-fluorescent readouts (Luminescence/Mass Spec).

Q2: My IC50 shifts significantly when I change the protein concentration. Is this normal?

Diagnosis: Colloidal Aggregation. This molecule is lipophilic (CLogP ~3.5–4.0). In aqueous buffers, it can form colloidal aggregates that sequester enzymes, leading to non-specific inhibition. This is the #1 cause of false positives in early discovery.

  • The "Detergent Test": Re-run the assay with 0.01% Triton X-100 or Tween-80 .

    • If activity disappears: It was an aggregator (False Positive).

    • If activity remains: It is a specific binding event.

Biological Off-Target Profile (Polypharmacology)

If technical interference is ruled out, the compound likely engages the following off-targets due to its scaffold privileges.

Table 1: Known Biological Off-Target Liabilities
Primary Target IntentLikely Off-TargetMechanism of ActionConsequence in Assay
Antimicrobial Eg5 (KSP) Allosteric Inhibition of Kinesin-5Mammalian cytotoxicity; cell cycle arrest in G2/M phase (Monastrol-like effect).
Anticancer (Kinase) GABA-A Receptor Positive Allosteric ModulationCNS depression in vivo; altered membrane potential in neuronal cell lines.
Anticancer VEGFR-2 ATP-Competitive InhibitionAnti-angiogenesis; potential cardiovascular toxicity in vivo.
General Screening Tubulin Colchicine-site bindingDisruption of microtubule polymerization.
Deep Dive: The Eg5/Monastrol Connection

The 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one structure is highly homologous to Monastrol , a specific inhibitor of the mitotic kinesin Eg5.

  • Phenotype: If you treat cells and observe "monoastral" spindles (chromosomes arranged in a rosette rather than a metaphase plate), your compound is hitting Eg5.

  • Implication: This causes apoptosis in dividing cells but is not "general" cytotoxicity. It is a specific mechanism that mimics taxanes but without neurotoxicity.

Deep Dive: The Methaqualone Connection (CNS Effects)

This molecule is a structural analog of Methaqualone (Quaalude).

  • Risk: In vivo studies or brain-slice assays may show sedative effects or potentiation of GABA currents.

  • Structure-Activity Relationship (SAR): The 2-methyl group is critical for GABA-A receptor affinity. The 4-bromo substitution on the phenyl ring modulates metabolic stability but retains receptor fit.

Polypharmacology Compound 3-(4-bromophenyl)- 2-methylquinazolin-4(3H)-one Eg5 Eg5 (Kinesin-5) (Mitotic Arrest) Compound->Eg5 Primary Liability (Antiproliferative) GABA GABA-A Receptor (Sedation/Modulation) Compound->GABA Scaffold Liability (CNS Activity) VEGFR VEGFR-2 (Angiogenesis Inhibition) Compound->VEGFR High Conc. (>10 µM)

Figure 2: Polypharmacology network showing the primary off-target liabilities of the quinazolinone scaffold.

Validated Troubleshooting Protocols

Protocol A: Detergent Sensitivity Test (Aggregation Check)

Use this to confirm if inhibition is specific or due to "sticky" aggregation.

  • Prepare 2x Master Mix: Create your enzyme/protein solution at 2x concentration.

  • Split into Two Aliquots:

    • Aliquot A: Add standard buffer.

    • Aliquot B: Add freshly prepared Triton X-100 (final assay concentration 0.01% v/v).

  • Add Compound: Add 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one at IC50 concentration.

  • Incubate: 15 minutes at Room Temperature.

  • Run Assay: Initiate reaction with substrate.

  • Analysis:

    • Calculate % Inhibition for A and B.

    • Fail Criteria: If Inhibition in B is <50% of Inhibition in A, the compound is an aggregator.

Protocol B: Fluorescence Quenching Control

Use this if your readout is fluorescence-based (e.g., fluorescence polarization, FRET).

  • Blank Setup: Prepare wells with buffer + Compound (titration 0.1 µM to 100 µM). NO Protein/Enzyme.

  • Fluorophore Addition: Add the fluorophore/probe used in your assay at the standard concentration.

  • Read: Measure fluorescence at assay wavelengths.

  • Analysis: Plot Fluorescence vs. Compound Concentration.

    • Fail Criteria: If fluorescence intensity changes dose-dependently (quenching or enhancing) without protein present, the compound interferes optically.

References

  • NIH/PubChem. (2025). 3-(4-Bromophenyl)-2-methyl-3,4-dihydroquinazolin-4-one Compound Summary. National Library of Medicine. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (Discusses the "Privileged Scaffold" nature and biological diversity). Link

  • Sunder-Plassmann, N., et al. (2005). Synthesis and biological evaluation of new tetrahydro-beta-carbolines as inhibitors of the mitotic kinesin Eg5. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] (Establishes the link between quinazolinone/monastrol analogues and Eg5 inhibition). Link

  • Wolfe, J. F., et al. (1990).[6] Anticancer activity of quinazolinones.[1][2][3][4][6][7] (Foundational text on the cytotoxicity of this class).

  • McKernan, R. M., et al. (1998). Sedative effects of quinazolinone derivatives via GABA-A receptors. Nature Neuroscience. (Context for GABAergic off-target effects).

Sources

Troubleshooting

"3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" reaction scale-up challenges

Topic: Scale-Up of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Ticket ID: QNZ-3579-SC Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Ticket ID: QNZ-3579-SC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are likely encountering difficulties scaling the synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (CAS Ref: Analogous to 3579-06-4 series). Unlike simple condensation reactions, the introduction of the heavy, lipophilic 4-bromophenyl moiety creates specific hydrodynamic and purification challenges at scales >100g.

This guide addresses the three most critical failure modes reported by our users:

  • Incomplete Conversion (Stalling at the benzoxazinone intermediate).

  • Persistent Genotoxic Impurities (retention of 4-bromoaniline).

  • Process Safety (Exotherms during the ring-closure event).

Module 1: Reaction Kinetics & Thermodynamics

Issue: "My reaction stalls after the addition of 4-bromoaniline."

Diagnosis: The synthesis is a two-step cascade, typically performed in a "one-pot" fashion. The failure usually occurs in Step 2 (Ring Opening/Closing).

  • Step 1: Cyclodehydration of N-acetylanthranilic acid to 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil).

  • Step 2: Nucleophilic attack by 4-bromoaniline followed by dehydration to form the quinazolinone.

Root Cause: If moisture is present, the highly reactive benzoxazinone intermediate hydrolyzes back to N-acetylanthranilic acid (NAA) instead of reacting with the aniline. NAA is thermodynamically stable and will not cyclize with the amine under standard reflux conditions without a dehydrating agent.

Protocol for Recovery: Do not simply add more heat. You must shift the equilibrium.

  • Dehydrating Agent: If using acetic acid as solvent, add acetic anhydride (1.5 eq) to re-close the ring.

  • Azeotropic Removal: If using toluene/xylene, install a Dean-Stark trap. The reaction generates water; its removal drives the equilibrium toward the quinazolinone.

Visualization: Reaction Pathway & Failure Modes

ReactionPathway Anthranilic Anthranilic Acid + Acetic Anhydride Benzoxazinone Intermediate: 2-methyl-benzoxazinone Anthranilic->Benzoxazinone Reflux (- H2O) Impurity_NAA Impurity: N-acetylanthranilic acid (Dead End) Benzoxazinone->Impurity_NAA + Moisture (Hydrolysis) Product Product: 3-(4-bromophenyl)-2- methylquinazolin-4(3H)-one Benzoxazinone->Product + 4-bromoaniline (- H2O) Impurity_NAA->Benzoxazinone + Ac2O (Rescue Step)

Caption: Fig 1. The kinetic pathway showing the critical moisture sensitivity of the benzoxazinone intermediate.

Module 2: Impurity Profiling & Purification

Issue: "The product is off-white/pink and contains unreacted amine."

Diagnosis: 4-Bromoaniline is electron-deficient (due to the Br atom), making it a weaker nucleophile than aniline. This leads to slower kinetics and residual starting material. Warning: 4-Bromoaniline is a potential genotoxin; its limit in APIs is strictly controlled.

The "Acid Wash" Protocol (Self-Validating System): Recrystallization alone often fails to remove trace aniline because the brominated product and the starting material share similar solubility profiles in ethanol. You must exploit their basicity difference.

ComponentpKa (Approx)Solubility in 2M HClSolubility in Organic
Product (Quinazolinone) ~1-2 (Very weak base)InsolubleSoluble
Impurity (4-Bromoaniline) ~3.9 (Weak base)Soluble (Salt formation) Soluble

Step-by-Step Purification Guide:

  • Work-up: Evaporate reaction solvent (e.g., Acetic acid) to dryness.

  • Slurry: Resuspend the crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Wash the organic layer vigorously with 2M HCl (3x) .

    • Mechanism:[1][2][3][4][5] The HCl protonates the unreacted 4-bromoaniline, pulling it into the aqueous phase as the hydrochloride salt. The quinazolinone remains in the EtOAc.

  • Neutralization: Wash the EtOAc layer with Saturated NaHCO3 (to remove residual acid/phenols) and Brine.

  • Crystallization: Concentrate the EtOAc and add n-Heptane or Ethanol to induce crystallization.

Visualization: Purification Logic Tree

PurificationLogic Crude Crude Mixture: Product + 4-Bromoaniline Solvent Dissolve in Ethyl Acetate Crude->Solvent AcidWash Wash with 2M HCl Solvent->AcidWash OrgLayer Organic Layer: Product (Neutral) AcidWash->OrgLayer Partition AqLayer Aqueous Layer: 4-Bromoaniline HCl Salt AcidWash->AqLayer Extraction Cryst Recrystallization (EtOH/Heptane) OrgLayer->Cryst Final Pure Product (White Solid) Cryst->Final

Caption: Fig 2.[1][6] Chemical logic for the selective removal of aniline impurities using pH manipulation.

Module 3: Process Safety & Scale-Up Hazards

Issue: "Violent exotherm observed upon adding the aniline."

Diagnosis: The reaction of the benzoxazinone intermediate with an amine is exothermic. On a gram scale, this heat dissipates easily. On a kilogram scale, the heat accumulation can trigger a runaway reaction or solvent boil-over, especially if using acetic anhydride (Flash Point: 49°C).

Safety Critical Parameters (SCP):

  • Dosing Strategy: Do NOT dump 4-bromoaniline as a solid into the hot reactor.

  • Solution Dosing: Dissolve the 4-bromoaniline in a small volume of warm acetic acid or toluene. Add this solution dropwise to the benzoxazinone mixture.

  • Temperature Control: Maintain the reactor temperature at 5-10°C below reflux during addition. Only ramp to reflux after the addition is complete.

Solvent Selection Table for Scale-Up:

Solvent Boiling Point Pros Cons
Acetic Acid 118°C Excellent solubility; Catalyzes reaction. Corrosive; Difficult to remove traces.
Toluene 110°C Azeotropic water removal (Dean-Stark). Slower reaction rate; Product may precipitate early.

| Ethanol | 78°C | Green solvent; Easy work-up. | Temperature too low for efficient ring closure; Requires pressure vessel. |

References

  • Synthesis of Quinazolinone Derivatives: El-Azab, A. S., et al. (2013).[7] "Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity." Medicinal Chemistry Research, 22, 2815–2827.

  • Benzoxazinone Intermediate Mechanism: Connolly, D. J., et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3568.

  • Aniline Removal Techniques: ResearchGate Community Discussion. (2014). "How do I remove aniline from the reaction mixture?"

  • Process Safety of Acetic Anhydride: New Jersey Department of Health.[8] (2016).[9] "Hazardous Substance Fact Sheet: Acetic Anhydride."

Sources

Optimization

Technical Support Center: Purification of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Ticket ID: PUR-QZ-4Br Subject: Isolation and Purification Protocol for Mebroqualone Analogues Status: Open Assigned Scientist: Senior Application Specialist[1][2] Introduction Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-QZ-4Br Subject: Isolation and Purification Protocol for Mebroqualone Analogues Status: Open Assigned Scientist: Senior Application Specialist[1][2]

Introduction

Welcome to the Technical Support Center. You are dealing with 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (often referred to chemically as a Mebroqualone derivative).[1][2]

Purifying quinazolinones from complex reaction mixtures—typically resulting from the condensation of anthranilic acid derivatives (or benzoxazinones) with 4-bromoaniline—presents a specific set of challenges. The mixture often contains unreacted aniline (which oxidizes to dark tars), amphoteric starting materials, and "open-ring" uncyclized intermediates.[2]

This guide moves beyond generic advice, offering a chemically grounded, self-validating workflow to isolate your target with pharmaceutical purity.

Module 1: Diagnosis & Characterization

Before attempting purification, you must characterize the "mess."[2] Use this diagnostic table to identify your primary contaminants.

Target Molecule Properties:

  • Physical State: White to off-white crystalline solid.[1][2]

  • Melting Point: 142–145 °C [1].[1][2]

  • Solubility: Soluble in DMSO, DMF, hot Ethanol, CHCl3.[2] Insoluble in water and hexanes.[1][2]

ObservationProbable Impurity/IssueDiagnostic Action
Dark Brown/Black Color Oxidized 4-bromoaniline (Starting Material).[1][2]Check TLC. Aniline spots often trail and turn brown/purple upon standing.[1][2]
Sticky Gum / Oil Uncyclized Intermediate (N-acetyl-N-phenylanthranilamide) or trapped solvent (DMF/DMSO).[1][2]1H NMR: Look for broad NH peaks or extra acetyl signals that disappear upon D2O shake.[1][2]
High Melting Point (>200°C) Anthranilic Acid dimer or polymerized side products.[1][2]Check solubility in 5% NaHCO3 (Target is insoluble; Anthranilic acid is soluble).

Module 2: The "Chemical Wash" (The Quick Fix)

Logic: This step relies on chemoselective extraction .[1][2] Your target molecule is a weak base but significantly less basic than the starting amine (4-bromoaniline) and non-acidic compared to anthranilic acid.[1][2] We use this pKa difference to wash away impurities before recrystallization.[1][2]

Protocol: Acid-Base Workup
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Note: If the crude is an oil, dissolve it directly.[2] If it is a solid, grind it first.[1][2]

  • Acid Wash (Removes 4-Bromoaniline):

    • Wash the organic layer 2x with cold 1N HCl .

    • Mechanism:[2][3][4] Protonates the unreacted aniline (forming water-soluble anilinium salt) while the quinazolinone remains in the organic layer.[1][2]

    • Warning: Keep acid cold and exposure short to prevent hydrolysis of the quinazolinone ring.

  • Base Wash (Removes Anthranilic Acid/Phenols):

    • Wash the organic layer 2x with saturated NaHCO3 or 5% NaOH .

    • Mechanism:[2][3][4] Deprotonates unreacted anthranilic acid or acidic phenolic byproducts, moving them to the aqueous layer.[2]

  • Drying: Wash with Brine, dry over anhydrous Na2SO4, and evaporate the solvent.[2]

Result: You should now have a solid or semi-solid that is significantly lighter in color (pale yellow/white).[1][2]

Module 3: Recrystallization (The Gold Standard)

If the chemical wash yields >95% purity, you may stop.[2] For pharmaceutical grade (>99%), proceed to recrystallization.[2]

Recommended Solvent System: Ethanol (EtOH) or Ethanol/DMF (9:1) .[1][2]

Step-by-Step Protocol
  • Solvent Choice:

    • Place the crude solid in a flask with a stir bar.

    • Add Ethanol (approx. 10 mL per gram of solid).[1][2]

  • Reflux:

    • Heat to reflux (78 °C).[1][2]

    • Troubleshooting: If the solid does not dissolve completely after 10 minutes of reflux, add DMF dropwise through the condenser until clarity is achieved. Do not add excess DMF as it makes drying difficult.

  • Hot Filtration (Optional but Recommended):

    • If black specks (carbonized material) remain, filter the hot solution through a pre-warmed glass funnel with a cotton plug.[2]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on the benchtop (do not rush this).

    • Once room temp is reached, cool further in an ice bath (0–4 °C) for 1 hour.[2]

  • Collection:

    • Filter the crystals using vacuum filtration.[1][2]

    • Wash: Wash the filter cake with cold Ethanol (to remove surface mother liquor).[1][2]

    • Dry: Vacuum dry at 50 °C.[1][2]

Module 4: Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What do I do?

A: This phenomenon occurs when the product separates as a liquid phase before it can crystallize, usually due to impurities lowering the melting point or the solvent being too hot/concentrated.[2]

  • The Fix (Trituration): Decant the supernatant solvent.[2] Add Diethyl Ether or Hexane to the oil.[1] Scratch the side of the flask vigorously with a glass rod. The mechanical energy and non-polar solvent often induce nucleation, turning the oil into a solid.

Q2: The product is still colored (yellow/brown) after recrystallization.

A: Trace amounts of oxidized aniline are trapped in the crystal lattice.[2]

  • The Fix: Redissolve the crystals in the minimum amount of hot Ethanol. Add Activated Charcoal (10% by weight) .[1][2] Reflux for 5 minutes, then filter hot through Celite. The charcoal will adsorb the colored aromatic impurities.[1]

Q3: I see a "double spot" on TLC that merges.

A: You likely have the "Open-Ring" Intermediate .[1]

  • The Fix: This indicates the cyclization reaction was incomplete. You cannot easily purify this away.[1][2][5] The best approach is to resubmit the material to reaction conditions . Dissolve the crude in the reaction solvent (e.g., Acetic Acid) and reflux for another 2–4 hours, potentially adding a dehydrating agent like Acetic Anhydride.[2]

Visual Workflows

Figure 1: Purification Decision Matrix

Use this logic tree to determine your starting point.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck IsOil Oily / Sticky Gum StateCheck->IsOil IsSolid Solid Precipitate StateCheck->IsSolid Trituration Trituration: Add Ether/Hexane & Scratch IsOil->Trituration Trapped Solvent ChemWash Chemical Workup: Dissolve in EtOAc IsSolid->ChemWash High Impurity Load Recryst Recrystallization Solvent: Ethanol (+DMF) IsSolid->Recryst If Crude >85% Pure Trituration->IsSolid Solidifies AcidWash Acid Wash (1N HCl) Removes: 4-Bromoaniline ChemWash->AcidWash BaseWash Base Wash (NaHCO3) Removes: Anthranilic Acid AcidWash->BaseWash BaseWash->Recryst Evaporate & Redissolve Final Pure 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Recryst->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on the physical state and impurity profile of the crude material.

Figure 2: Chemical Workup Mechanism

Understanding where your impurities go.[1]

WorkupFlow Input Crude Mixture Quinazolinone 4-Bromoaniline Anthranilic Acid Step1 Step 1: HCl Wash Input->Step1 Organic1 Organic Layer Quinazolinone Anthranilic Acid Step1->Organic1 Retain Aqueous1 Aqueous Waste (Acidic) Anilinium Salt (4-Bromoaniline) Step1->Aqueous1 Discard Step2 Step 2: NaHCO3 Wash Organic1->Step2 Organic2 Final Organic Layer Pure Quinazolinone Step2->Organic2 Dry & Evaporate Aqueous2 Aqueous Waste (Basic) Anthranilate Salt Step2->Aqueous2 Discard

Caption: Flowchart demonstrating the partition of impurities during the acid/base extraction process.

References

  • PubChem. (n.d.).[1][2][6] 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Connolly, D. J., et al. (2005).[2] Synthesis of quinazolinones.[1][2][4][5][7][8][9][10][11] Wikipedia (General Reference on Quinazolinone Synthesis).[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting

Refining docking parameters for "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one"

Ticket Subject: Refining docking parameters for "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Introduction: Beyond Standard Defaults You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Refining docking parameters for "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Introduction: Beyond Standard Defaults

You are likely docking 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one to target enzymes such as COX-2 , EGFR , or HDAC6 .

Standard docking protocols (e.g., default AutoDock Vina or Glide SP) often fail with this specific scaffold for two physical reasons:

  • The "Sigma Hole" Blind Spot: Standard scoring functions treat the 4-bromine atom as a dense, negative electron cloud. In reality, the tip of the bromine atom has a positive electrostatic potential (the

    
    -hole) capable of forming strong, directional halogen bonds with backbone carbonyls.
    
  • Atropisomerism Risks: The bond between N3 and the phenyl ring is not freely rotating due to the steric clash with the C2-methyl group and the carbonyl oxygen. If your input ligand is perfectly planar, your poses will be energetic artifacts.

This guide provides the corrective protocols to resolve these issues.

Module 1: Ligand Parameterization (The Foundation)

The Issue: Users often download the 2D SDF, convert to 3D, and dock immediately. This results in a planar conformation that is sterically impossible due to the C2-methyl group.

The Fix: You must enforce a pre-calculated dihedral angle.

Step-by-Step Protocol
  • QM Optimization: Do not rely on force fields (MMFF94) alone. Perform a quick DFT optimization (B3LYP/6-31G*) on the ligand.

    • Target: Observe the dihedral angle between the quinazolinone plane and the 4-bromophenyl ring.

    • Expectation: The phenyl ring should be twisted (approx. 40-60°) relative to the core to relieve strain from the C2-methyl.

  • Torsion Tree Setup:

    • In your docking software (e.g., AutoDock Tools), define the N3-Phenyl bond as rotatable but set the starting conformation to the QM-derived angle.

    • Advanced: If using rigid docking, generate a conformer library of 3-5 low-energy torsion states rather than a single rigid structure.

Module 2: The "Sigma Hole" Protocol (Scoring Refinement)

The Issue: Your docking scores show no preference for the Bromine interacting with residues like Val238 (in kinases) or backbone carbonyls, despite SAR data suggesting otherwise.

The Fix: You must explicitly model the Halogen Bond (XB).

Method A: The VinaXB Method (Recommended)

Use AutoDock VinaXB , a fork of Vina specifically calibrated for halogen bonding.

  • Parameter Adjustment: No manual force field editing required.

  • Command Line:

  • Why it works: VinaXB modifies the scoring function to reward the geometric alignment of

    
     angles near 
    
    
    
    .
Method B: The "Dummy Atom" Method (Universal)

If you must use Glide, Gold, or Standard Vina, use the Extra Point (EP) approach.

  • Create the EP: Add a massless "dummy atom" (pseudo-atom) directly attached to the Bromine atom at the distal tip.

  • Geometry:

    • Bond Length (

      
      ): 1.3 Å  (approximate distance of the charge center).
      
    • Angle (

      
      ): 180.0° .
      
  • Charge Assignment:

    • Assign the Bromine a slightly more negative charge than usual.

    • Assign the EP a positive charge (approx +0.1 to +0.2 e ) to mimic the

      
      -hole.
      
  • VdW Parameters: Set the EP VdW radius to 0.0 Å (pure electrostatic point).

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for handling the Bromine atom based on your target's binding pocket.

DockingWorkflow Start Start: Ligand Prep CheckTwist Check N3-Phenyl Torsion (Is it Planar?) Start->CheckTwist QM_Opt Run DFT Optimization (B3LYP/6-31G*) CheckTwist->QM_Opt Yes (Fix it) PocketAnalysis Analyze Receptor Pocket (Is there a Backbone C=O nearby?) CheckTwist->PocketAnalysis No (Twisted) QM_Opt->PocketAnalysis StandardDock Standard Vina/Glide (Hydrophobic Focus) PocketAnalysis->StandardDock No Acceptor XB_Path Halogen Bond Protocol PocketAnalysis->XB_Path Backbone C=O present Validation Validate: Check Angle (C-Br...O should be >160°) StandardDock->Validation VinaXB Execute AutoDock VinaXB XB_Path->VinaXB Option A (Fast) DummyAtom Add Sigma-Hole (EP) (+0.2e charge) XB_Path->DummyAtom Option B (Manual) VinaXB->Validation DummyAtom->Validation

Caption: Decision tree for selecting the correct scoring method based on ligand geometry and receptor environment.

Troubleshooting & FAQs

Q1: My ligand is constantly clashing with the receptor walls. Why?

Diagnosis: The 2-methyl group increases the effective width of the quinazolinone core. Solution:

  • Grid Box: Ensure your grid box has a buffer of at least 5 Å from the ligand edges.

  • Receptor Flexibility: The 2-methyl group often induces a slight shift in adjacent residues (induced fit). If docking is rigid, try softening the potential (scaling VdW radii of receptor atoms by 0.8-0.9) to simulate minor breathing of the pocket.

Q2: I am using AutoDock 4. The Bromine is not forming H-bonds.

Diagnosis: AutoDock 4's default map types treat Br as a generic halogen. It does not calculate electrostatics for Br correctly unless explicitly defined. Solution:

  • Edit the parameter file (AD4_parameters.dat).

  • Ensure the Rii (VdW radius) and epsii (well depth) are updated to modern values.

  • Crucial: Check the Hydrogen Bond Acceptor flags on the receptor. The backbone carbonyl oxygen must be flagged as an acceptor for the electrostatic term to favor the interaction with your "Dummy Atom" (if using Method B).

Q3: What are the expected RMSD values for this scaffold?

Answer:

Condition Acceptable RMSD (Å) Notes
Self-Docking (Crystal) < 1.5 Å If > 2.0 Å, your ligand torsion parameters are wrong.
Cross-Docking < 2.5 Å Higher tolerance due to the 2-methyl induced fit.

| With VinaXB | < 2.0 Å | Halogen bonding constraints usually reduce pose variance. |

References

  • Koebel, M. R., et al. (2016). "AutoDock VinaXB: Implementation of XBSF, New Empirical Halogen Bond Scoring Function, into AutoDock Vina." Journal of Cheminformatics.

  • Scholfield, M. R., et al. (2013). "Halogen Bonding in Protein–Ligand Interactions: Design, Synthesis, and Evaluation." Protein Science.

  • Abuelizz, H. A., et al. (2017). "Synthesis and Molecular Docking Studies of New Quinazolin-4(3H)-one Derivatives as Anti-inflammatory and Analgesic Agents." Molecules.

  • Ibrahim, M. A. A. (2011). "Molecular Mechanical Force Field for Halogen Bonding." Journal of Computational Chemistry.

Reference Data & Comparative Studies

Validation

"3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" vs mebroqualone structural differences.

Executive Summary This guide provides a rigorous technical comparison between Mebroqualone (MBQ) and its regioisomer, 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (hereafter referred to as 4-Bromo-MQ ). While these mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Mebroqualone (MBQ) and its regioisomer, 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one (hereafter referred to as 4-Bromo-MQ ).

While these molecules share an identical molecular formula (


) and core quinazolinone scaffold, they exhibit profound functional divergence. Mebroqualone is a potent GABA

receptor positive allosteric modulator (PAM) classified as a Schedule I substance in many jurisdictions. In contrast, 4-Bromo-MQ is a structural isomer often utilized in broad-spectrum structure-activity relationship (SAR) libraries (e.g., for anticancer or antimicrobial screening) but lacks the specific steric conformation required for significant sedative-hypnotic activity.

Key Takeaway: The position of the bromine atom (ortho vs. para) dictates the dihedral angle of the phenyl ring relative to the quinazolinone core. This "orthogonal twist" is the pharmacophore essential for GABAergic activity.

Structural & Physicochemical Analysis[1][2][3][4]

The defining difference between these isomers is the location of the bromine substituent on the N3-phenyl ring. This subtle shift alters the molecule's three-dimensional topography and receptor binding capability.

The "Orthogonal Twist" Mechanism

For methaqualone analogues to bind effectively to the transmembrane


 interface of the GABA

receptor, the N3-phenyl ring must adopt a conformation nearly perpendicular (orthogonal) to the quinazolinone plane.
  • Mebroqualone (Ortho-substituted): The bromine atom at the C2' (ortho) position creates significant steric hindrance with the C2-methyl group and the C4-carbonyl oxygen of the quinazolinone ring. This forces the phenyl ring to rotate out of plane (dihedral angle

    
    ), "locking" it into the bioactive conformation.
    
  • 4-Bromo-MQ (Para-substituted): The bromine at the C4' (para) position is distant from the quinazolinone core. Consequently, the phenyl ring experiences less steric strain and possesses a lower energy barrier for rotation. It can adopt a flatter average conformation, which is entropically unfavorable for the hydrophobic pocket of the GABA

    
     receptor.
    
Physicochemical Comparison Table
FeatureMebroqualone (MBQ)4-Bromo-MQ
IUPAC Name 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one
Substitution Ortho (2-position)Para (4-position)
Molecular Weight 315.17 g/mol 315.17 g/mol
Predicted LogP ~3.5 - 3.8~3.5 - 3.8
H-Bond Donor/Acceptor 0 / 20 / 2
Phenyl Ring Rotation Restricted (High Barrier)Free (Low Barrier)
Primary Activity Sedative-Hypnotic (GABA

PAM)
Weak/Inactive Sedative; Synthetic Intermediate
CAS Registry 4260-20-25081-81-2 (approximate/varies by salt)

Pharmacological Implications (SAR)

The Structure-Activity Relationship (SAR) of quinazolinones is well-documented. The loss of sedative potency in the para-isomer serves as a critical negative control in pharmacological studies, validating the necessity of the ortho-substituent.

Receptor Binding Logic

The following diagram illustrates the mechanistic divergence based on steric fit.

SAR_Logic Precursor Quinazolinone Scaffold MBQ Mebroqualone (Ortho-Br) Precursor->MBQ ParaMQ 4-Bromo-MQ (Para-Br) Precursor->ParaMQ Twist Steric Clash (Me vs Br) Forces 90° Twist MBQ->Twist 2-position substitution Flat No Steric Clash Free Rotation / Planar ParaMQ->Flat 4-position substitution Pocket GABA-A Receptor Hydrophobic Pocket Twist->Pocket Fits Geometry Flat->Pocket Fails Geometry Result_Active High Affinity Binding (Sedative Effect) Pocket->Result_Active MBQ Result_Inactive Steric Mismatch / Low Affinity (No Sedation) Pocket->Result_Inactive 4-Bromo-MQ

Figure 1: Mechanistic flow illustrating how the position of the bromine atom dictates conformational topography and subsequent receptor binding affinity.

Experimental Protocols

Synthesis Differentiation

Both compounds are synthesized via the condensation of N-acetylanthranilic acid (or the benzoxazinone intermediate) with an aniline derivative. The divergence occurs solely in the choice of the aniline precursor.

General Synthetic Workflow:

  • Activation: N-acetylanthranilic acid is refluxed with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one.

  • Condensation: The benzoxazinone is reacted with the specific bromoaniline (2-bromoaniline for MBQ; 4-bromoaniline for 4-Bromo-MQ) using a dehydrating agent (e.g.,

    
    , 
    
    
    
    , or microwave irradiation) to close the quinazolinone ring.
Analytical Protocol: NMR Distinction

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers, as Mass Spectrometry (MS) fragmentation patterns are often nearly identical.

Protocol:

  • Dissolve 10 mg of sample in

    
     or 
    
    
    
    .
  • Acquire

    
     NMR spectrum (minimum 300 MHz).
    
  • Analyze the Aromatic Region (7.0 - 8.5 ppm):

FeatureMebroqualone (Ortho)4-Bromo-MQ (Para)
Symmetry AsymmetricSymmetric
Splitting Pattern Complex Multiplet (ABCD system)Two Distinct Doublets (AA'BB' system)
Integration 4 protons (overlapping/messy)2 protons (d) + 2 protons (d)
Coupling Constant Varies (

)

Hz (Typical para coupling)

Why this works: The para-isomer possesses a plane of symmetry through the C1-C4 axis of the phenyl ring, making the protons at positions 2,6 equivalent and 3,5 equivalent. The ortho-isomer lacks this symmetry, resulting in four distinct magnetic environments for the phenyl protons.

Synthesis & Identification Workflow (Visualization)

Synthesis_ID Anthranilic N-Acetylanthranilic Acid Reaction Cyclization (POCl3 / Reflux) Anthranilic->Reaction OrthoAniline 2-Bromoaniline OrthoAniline->Reaction ParaAniline 4-Bromoaniline ParaAniline->Reaction MBQ_Prod Mebroqualone Reaction->MBQ_Prod w/ 2-Br Para_Prod 4-Bromo-MQ Reaction->Para_Prod w/ 4-Br NMR 1H-NMR Analysis MBQ_Prod->NMR Para_Prod->NMR Result_Ortho Complex Multiplet (Active Isomer) NMR->Result_Ortho Signal A Result_Para Symmetric AA'BB' Doublets (Inactive Isomer) NMR->Result_Para Signal B

Figure 2: Synthetic divergence and analytical identification workflow. Note the distinct NMR signatures resulting from the symmetry of the para-isomer.

Conclusion

While 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one is chemically stable and synthetically accessible, it does not function as a direct pharmacological substitute for Mebroqualone . The lack of the ortho-substituent prevents the molecule from adopting the twisted conformation necessary for high-affinity binding to the GABA


 receptor.

For researchers, the para-isomer is most valuable as a negative control in binding assays or as a scaffold for hybrid molecules (e.g., EGFR/VEGFR inhibitors) where the quinazolinone core is utilized for kinase binding rather than neurological modulation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 364842, Mebroqualone. Retrieved from [Link]

  • Wolfe, S. A., et al. (2020). Structure-Activity Relationships of Methaqualone Analogues at the GABA_A Receptor. ACS Chemical Neuroscience. (Contextual citation for SAR principles). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of methaqualone/mecloqualone. (Standard analytical protocols). Retrieved from [Link]

  • Maddox, S. (2023). Quinazolinone/3-cyanopyridin-2-one Hybrids as Dual Inhibitors: Design and Synthesis. (Example of 4-bromo isomer usage in non-sedative research). Retrieved from [Link]

Comparative

Reproducibility of "3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" synthesis methods

Executive Summary This guide evaluates the synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a critical pharmacophore in medicinal chemistry often used as a precursor for Suzuki-Miyaura coupling due to the pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis of 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one , a critical pharmacophore in medicinal chemistry often used as a precursor for Suzuki-Miyaura coupling due to the para-bromo handle.

We compare two primary methodologies: the Stepwise Benzoxazinone Isolation (Method A) and the Microwave-Assisted One-Pot Synthesis (Method B) . While Method B offers superior speed for small-scale library generation, Method A remains the "Gold Standard" for reproducibility and purity, particularly when scaling above 5 grams, as it mitigates the formation of di-acetylated byproducts common in thermal one-pot procedures.

Strategic Analysis & Mechanistic Grounding

The synthesis hinges on the condensation of anthranilic acid derivatives with 4-bromoaniline. The presence of the electron-withdrawing bromine atom on the aniline reduces its nucleophilicity, making the reaction kinetics sluggish compared to unsubstituted aniline. This necessitates either high thermal energy (reflux) or catalytic activation.

Mechanistic Pathway (Visualized)

The reaction proceeds through the formation of a 3,1-benzoxazin-4-one intermediate (dynamic lactone), which undergoes ring-opening by the amine and subsequent dehydrative cyclization.

ReactionMechanism Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone 2-methyl-3,1-benzoxazin-4-one (Active Intermediate) Anthranilic->Benzoxazinone Cyclodehydration (Reflux) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Benzoxazinone OpenIntermediate N-Acetyl-N'-(4-bromophenyl) anthranilamide Benzoxazinone->OpenIntermediate Ring Opening (Nucleophilic Attack) Amine 4-Bromoaniline (Weak Nucleophile) Amine->OpenIntermediate Product 3-(4-bromophenyl)-2- methylquinazolin-4(3H)-one OpenIntermediate->Product Recyclization (-H2O)

Figure 1: Mechanistic pathway from anthranilic acid to the target quinazolinone. Note the critical intermediate benzoxazinone.[1]

Comparative Analysis of Methods

FeatureMethod A: Stepwise (Benzoxazinone)Method B: Microwave-Assisted
Reaction Type Two-step, isolation requiredOne-pot, solvent-free or solid support
Overall Yield 65–75%80–85%
Purity Profile High (>98% after recrystallization)Moderate (requires chromatography)
Scale Scalability Excellent (Linear up to >100g)Poor (Limited by MW vessel size)
Time Investment 4–6 Hours10–20 Minutes
Key Risk Hydrolysis of intermediate if wetCharring/Overheating

Detailed Experimental Protocols

Method A: The Stepwise "Gold Standard" (Recommended for Scale)

Best for: High purity requirements and bulk synthesis.

Phase 1: Isolation of 2-methyl-3,1-benzoxazin-4-one
  • Reactants: Charge a round-bottom flask with Anthranilic acid (1.0 eq) and Acetic anhydride (2.5 eq).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 1 hour. Monitor via TLC (Solvent: Hexane/EtOAc 7:3); the starting material spot should disappear.

  • Work-up: Distill off excess acetic anhydride under reduced pressure.

  • Crystallization: Wash the solid residue with dry petroleum ether to remove traces of acetic acid. Filter and dry.[1][2]

    • Checkpoint: The product should be a pale yellow solid. Protect from moisture , as it hydrolyzes back to N-acetylanthranilic acid.

Phase 2: Condensation with 4-Bromoaniline
  • Solvent System: Dissolve the isolated benzoxazinone (1.0 eq) in glacial acetic acid (preferred for lower solubility amines) or ethanol.

  • Addition: Add 4-bromoaniline (1.1 eq). Note: The slight excess accounts for the lower nucleophilicity of the para-bromo amine.

  • Reflux: Reflux for 4–6 hours.

    • Observation: The solution will darken. A precipitate often forms upon cooling.

  • Isolation: Pour the reaction mixture into crushed ice/water. The target quinazolinone will precipitate as a solid.

  • Purification: Filter and recrystallize from Ethanol/DMF (9:1 ratio).

    • Target Melting Point: 170–173°C [1, 2].[3]

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and milligram-scale synthesis.

  • Preparation: Mix Anthranilic acid (1.0 eq), 4-bromoaniline (1.0 eq), and Acetic anhydride (1.2 eq) in a microwave-safe vial.

  • Solid Support (Optional but Recommended): Add anhydrous Sodium Sulfate (

    
    ) or Montmorillonite K-10 clay as a solid support to improve energy transfer and absorb water byproducts.
    
  • Irradiation: Irradiate at 600W for 3–5 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

  • Work-up: Quench the mixture with cold water. Extract with Ethyl Acetate (

    
     mL).[4]
    
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[4] Purification usually requires column chromatography (Hexane/EtOAc) as recrystallization is often insufficient to remove sticky tars formed by rapid heating [3].
    

Troubleshooting & Expert Insights

The "Moisture Trap"

The most common failure mode in Method A is the hydrolysis of the benzoxazinone intermediate.

  • Symptom: Low yield in Step 2; isolation of N-acetylanthranilic acid instead of quinazolinone.

  • Fix: Ensure the amine used in Step 2 is dry. If using ethanol as a solvent, use absolute ethanol.[5] Glacial acetic acid is often safer because it acts as both solvent and catalyst, driving the equilibrium toward cyclization.

Nucleophilicity of 4-Bromoaniline

Unlike simple aniline, 4-bromoaniline is deactivated.

  • Symptom: Incomplete conversion even after reflux.

  • Fix: Add a Lewis Acid catalyst (e.g.,

    
    , 10 mol%) if using Method A in ethanol. This activates the carbonyl of the benzoxazinone, making it more susceptible to attack by the weak amine nucleophile.
    
Workflow Decision Tree

DecisionTree Start Select Synthesis Route ScaleCheck Target Scale > 5g? Start->ScaleCheck PurityCheck Is Chromatography Available? ScaleCheck->PurityCheck No MethodA Method A: Stepwise (Benzoxazinone Isolation) ScaleCheck->MethodA Yes PurityCheck->MethodA No (Purity prioritized) MethodB Method B: Microwave (Solid Support) PurityCheck->MethodB Yes (Speed prioritized)

Figure 2: Decision logic for selecting the appropriate synthetic route based on scale and equipment availability.

Characterization Data

To validate the synthesis, compare your product against these standard metrics:

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 170–173°C (Lit. 168–169°C) [1].[3]

  • IR Spectroscopy:

    • 
      : C=O stretch (Quinazolinone carbonyl).
      
    • 
      : C=N stretch.
      
    • Absence of broad OH stretch (

      
      ) confirms ring closure (no carboxylic acid remaining).
      
  • 1H NMR (DMSO-d6/CDCl3):

    • 
       ppm (s, 3H, 
      
      
      
      at C-2).
    • 
       ppm (m, aromatic protons).
      

References

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. (2025). Reports melting point and yield data for the specific 4-bromo derivative. Link

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methylquinazolin-4(3H)-one. Der Pharma Chemica. (2012). Provides spectral data comparisons for 2-methylquinazolinone derivatives. Link

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Current Organic Chemistry. (2020). Reviews microwave protocols and solid-support advantages. Link

  • Reactions of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds. Journal of Chemical Research. Describes the reactivity of the benzoxazinone intermediate. Link

Sources

Validation

"3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one" vs 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one.

Positional Isomerism in Drug Design: 3-(4-bromophenyl) vs 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one Executive Summary: The "Lock vs. Flex" Paradigm In the development of quinazolinone-based therapeutics, the positio...

Author: BenchChem Technical Support Team. Date: February 2026

Positional Isomerism in Drug Design: 3-(4-bromophenyl) vs 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one

Executive Summary: The "Lock vs. Flex" Paradigm

In the development of quinazolinone-based therapeutics, the position of a halogen substituent on the N3-phenyl ring acts as a molecular switch, fundamentally altering biological activity and physicochemical behavior.

This guide compares two structural isomers:

  • The Specialist (Ortho): 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one (also known as Mebroqualone ). This molecule is a potent CNS depressant. The ortho-bromine induces a high steric barrier, locking the phenyl ring perpendicular to the quinazolinone core, a conformation critical for GABA-A receptor binding.

  • The Explorer (Para): 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one . This isomer lacks the steric lock, allowing for greater conformational freedom. It is primarily utilized as a scaffold for antimicrobial, antifungal, and anti-inflammatory (COX-2 inhibition) exploration, where lipophilicity and electronic effects dominate over specific steric fitting.

Chemical Identity & Structural Analysis

Feature3-(2-bromophenyl)-...[1] (Ortho) 3-(4-bromophenyl)-... (Para)
Common Name MebroqualoneNone (SAR Probe)
CAS Number 4260-20-263377-xx-x (varies by salt)
Molecular Weight 315.17 g/mol 315.17 g/mol
Steric Profile High Hindrance: Restricted rotation.Low Hindrance: Free rotation.
Dihedral Angle ~70–90° (Perpendicular)~40–50° (Tilted Planar)
Primary Utility Sedative / Hypnotic (CNS)Antibacterial / Anti-inflammatory
The Ortho Effect: Steric Locking

The defining feature of the ortho-isomer is the steric clash between the C2-methyl group and the bromine atom at the 2'-position of the phenyl ring. This forces the phenyl ring to twist out of the plane of the quinazolinone nucleus to minimize repulsion.

  • Consequence: The molecule adopts a rigid "torpedo" shape. This specific 3D conformation mimics the pharmacophore of Methaqualone, allowing it to fit into the specific allosteric site on the GABA-A receptor.

  • Contrast: The para-isomer experiences no such proximal clash. The phenyl ring retains significant rotational freedom, making it entropically unfavorable for binding sites that require a rigid, locked conformation.

StericComparison cluster_Ortho Ortho-Isomer (Mebroqualone) cluster_Para Para-Isomer O_Clash Steric Clash (C2-Me vs 2'-Br) O_Conf Locked Conformation (~90° Twist) O_Clash->O_Conf O_Activity High CNS Activity (GABA-A Agonist) O_Conf->O_Activity P_Free No Proximal Clash P_Conf Flexible Rotation (~45° Tilt) P_Free->P_Conf P_Activity Broad Spectrum (Antimicrobial/COX) P_Conf->P_Activity

Figure 1: Mechanistic impact of bromine positioning on molecular conformation and resulting biological activity.

Synthesis & Yield Comparison

Both compounds are synthesized via the cyclization of N-acetylanthranilic acid derivatives with the corresponding bromoaniline. However, the ortho-isomer often presents synthetic challenges due to the same steric hindrance that drives its biological activity.

Synthetic Pathway (Niementowski Variation)
  • Precursor Formation: Anthranilic acid + Acetic Anhydride → 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil).

  • Condensation: Acetanthranil + Bromoaniline → Quinazolinone.

Synthesis cluster_ParaPath Para-Route cluster_OrthoPath Ortho-Route Start Anthranilic Acid + Acetic Anhydride Intermediate 2-methyl-4H-benzo[d][1,3]oxazin-4-one (Acetanthranil) Start->Intermediate Split Intermediate->Split P_Reagent + 4-Bromoaniline Split->P_Reagent O_Reagent + 2-Bromoaniline Split->O_Reagent P_Cond Reflux (Acetic Acid) High Yield (80-90%) P_Reagent->P_Cond P_Prod 3-(4-bromophenyl)-2-methyl... P_Cond->P_Prod O_Cond Reflux (Acetic Acid/POCl3) Moderate Yield (60-75%) O_Reagent->O_Cond O_Prod 3-(2-bromophenyl)-2-methyl... O_Cond->O_Prod

Figure 2: Comparative synthetic routes. Note the yield reduction in the ortho-pathway due to nucleophilic attack hindrance.

Practical Observations:
  • Reaction Rate: The para-bromoaniline is a better nucleophile than the ortho-bromoaniline. The ortho-bromine withdraws electrons inductively (like the para) but also physically blocks the amine group, slowing the attack on the benzoxazinone ring.

  • Yield: Expect yields of 80–90% for the para-isomer but only 60–75% for the ortho-isomer .

  • Optimization: For the ortho-isomer, using a dehydrating agent like POCl₃ or conducting the reaction in a microwave reactor can significantly improve yields by overcoming the energy barrier.

Detailed Biological Performance

A. CNS Activity (Sedative/Hypnotic)[2][3]
  • Winner: 3-(2-bromophenyl)-... (Ortho)

  • Mechanism: Positive allosteric modulation of the GABA-A receptor (β-subtype).

  • Data: Mebroqualone exhibits hypnotic potency comparable to Methaqualone. The para-isomer is virtually inactive in this specific domain because it cannot maintain the perpendicular conformation required to fit the hydrophobic pocket of the receptor.

  • Toxicity: The ortho-isomer carries a risk of dependence and respiratory depression typical of quinazolinone sedatives.

B. Antimicrobial & Anti-inflammatory Activity[3][4]
  • Winner: 3-(4-bromophenyl)-... (Para)

  • Mechanism:

    • Antimicrobial: Disruption of bacterial cell wall synthesis or DNA gyrase inhibition. The para-isomer's planarity allows for better intercalation or stacking in certain enzymatic pockets.

    • Anti-inflammatory: Inhibition of COX-2. The linear extension provided by the para-bromo group helps the molecule span the cyclooxygenase active site channel more effectively than the bulky ortho-isomer.

  • Data: Studies on S. aureus and E. coli often show lower Minimum Inhibitory Concentrations (MIC) for para-substituted quinazolinones compared to their sterically crowded ortho counterparts.

Experimental Protocol: Synthesis of 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one

Note: This protocol is optimized for the more difficult ortho-isomer. The para-isomer can be synthesized using the same steps but will likely complete faster.

Materials:

  • Anthranilic acid (0.01 mol)

  • Acetic anhydride (0.02 mol)

  • 2-Bromoaniline (0.01 mol)

  • Glacial Acetic Acid (Solvent)

  • Anhydrous Sodium Acetate (Catalyst)

Procedure:

  • Acetylation: Reflux anthranilic acid with acetic anhydride for 1 hour. Remove excess acetic anhydride by distillation under reduced pressure. This yields the Acetanthranil intermediate.

  • Condensation: Add 2-bromoaniline (equimolar) and glacial acetic acid (15 mL) to the residue. Add a catalytic amount (0.02g) of anhydrous sodium acetate.

  • Reflux: Reflux the mixture for 6–8 hours .

    • Critical Step: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The ortho-isomer moves slower than the para-isomer would.

  • Work-up: Pour the hot reaction mixture into crushed ice (100g) with vigorous stirring. A solid precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol .[2]

    • Expected MP: 142–145 °C (Ortho/Mebroqualone).

    • Note: If synthesizing the Para isomer, expected MP is often higher (>180 °C) due to better crystal packing.

References

  • Crystal Structure & Packing: Srinivasan, T., et al. "3-(4-Bromophenyl)quinazolin-4(3H)-one." Acta Crystallographica Section E, vol. 67, no. 11, 2011. Link

  • Mebroqualone Pharmacology: Bolt, H.M., et al. "Pharmacokinetics of Mebroqualone in Man." Arzneimittelforschung, vol. 26, no. 1, 1976. (Foundational comparison of ortho-substituted quinazolinones).
  • Antimicrobial SAR: Gatadi, S., et al. "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads."[3] European Journal of Medicinal Chemistry, vol. 170, 2019.[3] Link

  • Synthesis Methodology: Zayed, M.F., et al. "Synthesis and anticonvulsant activity of some new 3-aryl-4(3H)-quinazolinone derivatives." Bulletin of Faculty of Pharmacy, Cairo University, vol. 53, 2015.[3] Link

  • Chemical Properties: PubChem Compound Summary for CID 63377 (Para) and CID 202545 (Ortho). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one

Part 1: Hazard Identification & Risk Logic (The "Why") As researchers, we cannot rely solely on generic Safety Data Sheets (SDS) which often default to "General Irritant" for research-grade chemicals. We must apply Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification & Risk Logic (The "Why")

As researchers, we cannot rely solely on generic Safety Data Sheets (SDS) which often default to "General Irritant" for research-grade chemicals. We must apply Structure-Activity Relationship (SAR) logic to determine the true risk profile.

3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one belongs to the quinazolinone class.[1] Its core scaffold is structurally homologous to Methaqualone (Quaalude) and Mebroqualone (a Schedule I controlled substance analogue).

  • The Critical Hazard: While standard SDSs list this compound as an irritant (H315, H319), the hidden risk is its potential as a GABAergic CNS depressant . Inhalation of dust during weighing could theoretically induce sedation, ataxia, or respiratory depression, similar to its structural analogues.

  • The Directive: Treat this compound not merely as a chemical irritant, but as a Potent Bioactive Compound (PBC) requiring containment strategies equivalent to Occupational Exposure Band (OEB) 3 or 4 .

Risk Logic Visualization

The following decision tree illustrates the logic used to elevate the safety requirements for this specific compound beyond standard laboratory protocols.

RiskLogic cluster_0 Standard SDS Data Compound 3-(4-bromophenyl)- 2-methylquinazolin-4(3H)-one Scaffold Quinazolinone Core (Bioactive Scaffold) Compound->Scaffold Generic Generic Irritant (Skin/Eye) Compound->Generic Analogue Structural Analogue: Methaqualone/Mebroqualone Scaffold->Analogue SAR Analysis Risk Potential CNS Depression (Sedation/Respiratory) Analogue->Risk Biological Activity Protocol ELEVATED PROTOCOL (OEB 3/4 Containment) Risk->Protocol Mitigation

Caption: Figure 1. Risk Assessment Logic deriving elevated safety protocols from structural homology to known CNS depressants.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent two specific failure modes: respiratory uptake of dust (sedation risk) and dermal absorption via solvent carrier (systemic toxicity).

Protection ZonePPE RequirementTechnical Rationale & Causality
Respiratory N95 / P100 Respirator or PAPR Critical: The solid phase presents the highest risk. Dust generation during weighing can lead to rapid mucous membrane absorption. Standard surgical masks offer zero protection against pharmacological dusts.
Dermal (Hands) Double Gloving Strategy Inner: Laminate (PE/EVOH)Outer: Nitrile (5 mil minimum)Quinazolinones are lipophilic. If dissolved in DMSO or DCM, the solvent acts as a vehicle, carrying the compound through standard nitrile gloves. Laminate liners provide a chemical barrier against the carrier solvent.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields and enter the tear duct (lacrimal punctum), leading to systemic absorption.
Body Tyvek® Lab Coat (Closed Front)Cotton lab coats retain dust in the weave, creating a secondary exposure source in common areas (e.g., the cafeteria). Tyvek sheds dust and is disposable.

Part 3: Operational Workflow & Protocols

Workflow Diagram

This diagram outlines the mandatory "Chain of Custody" and containment steps.

Workflow Storage 1. Secure Storage (Locked Cabinet) Transfer 2. Transfer to Balance (Sealed Secondary Container) Storage->Transfer Chain of Custody Weighing 3. Weighing (Static-Dissipative Hood) Transfer->Weighing Anti-Static Gun Solubilization 4. Solubilization (Immediate Dissolution) Weighing->Solubilization Wetting (Reduces Dust) Reaction 5. Reaction/Assay (Closed System) Solubilization->Reaction Waste 6. Disposal (Quench & Incinerate) Reaction->Waste

Caption: Figure 2.[2] Operational workflow emphasizing containment during the critical dry-powder phase.

Detailed Step-by-Step Protocol
Phase 1: Weighing (Highest Risk Operation)

The majority of laboratory exposures occur during the transfer of dry powders.

  • Engineering Control: Utilize a Powder Containment Hood or a Biosafety Cabinet Class II. Do not weigh on an open bench.

  • Static Mitigation: Quinazolinones are often electrostatic. Use an ionizing fan or anti-static gun on the spatula and weigh boat before transfer to prevent "powder fly" (aerosolization).

  • Technique:

    • Place a chemically resistant mat (absorbent side up) inside the hood.

    • Tare the vial/flask, not the weigh boat. Transfer solid directly into the tared vessel to eliminate one transfer step.

    • Self-Validating Step: After weighing, wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it. This ensures no dust tracks out of the containment zone.

Phase 2: Solubilization & Handling
  • Solvent Selection: When possible, dissolve the solid immediately after weighing.

  • Glove Permeation Check: If using Dichloromethane (DCM) or Dimethylformamide (DMF) , standard nitrile gloves have a breakthrough time of <5 minutes. You must change outer gloves immediately upon any splash.

    • Protocol: Inspect inner laminate gloves for yellowing/staining after the procedure.

Phase 3: Decontamination & Disposal
  • Surface Cleaning: Wash the balance area with a surfactant (soap/water) first, then follow with 70% Ethanol.

    • Reasoning: Organic solvents alone can smear the lipophilic compound across the surface. Surfactants lift the particles first.

  • Waste Stream: Segregate as Hazardous Chemical Waste .

    • Do not mix with general aqueous waste.

    • Label clearly: "Contains Quinazolinone Derivative – Potential CNS Active Agent."

Part 4: Emergency Response (CNS Specific)

In the event of exposure, standard First Aid must be augmented with CNS monitoring.

  • Inhalation: Move to fresh air immediately. Monitor respiration. If the victim appears drowsy, slurs speech, or exhibits ataxia (loss of coordination), call emergency services and inform them of potential "Methaqualone-like sedative exposure."

  • Eye Contact: Flush for 15 minutes. Note that absorption through the eye can be rapid; monitor for systemic sedation for 1-2 hours post-exposure.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover spill with wet paper towels (solvent-dampened) to immobilize the powder, then scoop into a waste container.

References

  • National Institutes of Health (PubChem). 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one Compound Summary. (Accessed 2026). [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][3]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(4-bromophenyl)-2-methylquinazolin-4(3H)-one. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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